molecular formula C5H5F3N2O B2398969 [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine CAS No. 1492412-95-9

[3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine

Cat. No.: B2398969
CAS No.: 1492412-95-9
M. Wt: 166.103
InChI Key: NVOGDGXLTUISBZ-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine (CAS 1492412-95-9) is a high-value chemical building block with the molecular formula C5H5F3N2O and a molecular weight of 166.10 g/mol . This compound features a heterocyclic isoxazole core functionalized with both a primary amine and a trifluoromethyl group. The primary amine group serves as a versatile handle for further chemical synthesis, allowing researchers to readily incorporate this scaffold into more complex molecules via amide bond formation or other coupling reactions . The presence of the trifluoromethyl group is of particular interest in medicinal chemistry and drug discovery, as this moiety can significantly influence the potency, metabolic stability, and lipophilicity of candidate molecules . As such, this compound is primarily used in research and development as a key intermediate for the synthesis of potential pharmaceutical agents. It is strictly for professional laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[3-(trifluoromethyl)-1,2-oxazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O/c6-5(7,8)4-3(1-9)2-11-10-4/h2H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOGDGXLTUISBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NO1)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

[3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine (CAS 1492412-95-9) is a specialized heterocyclic building block utilized in modern medicinal chemistry and agrochemical synthesis. Distinguished by the presence of a trifluoromethyl group at the C3 position of the isoxazole ring, this compound serves as a critical pharmacophore scaffold. The electron-withdrawing nature of the -CF3 group, combined with the bioisosteric properties of the isoxazole ring, imparts enhanced metabolic stability and lipophilicity to downstream derivatives. This guide details its physicochemical profile, synthetic pathways, and utility in fragment-based drug discovery (FBDD).

Part 1: Chemical Identity & Physicochemical Profiling

The integration of fluorine into heterocyclic amines fundamentally alters their pKa and lipophilicity, making them valuable for tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.

Nomenclature and Identifiers
Identifier TypeValue
IUPAC Name [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine
Common Synonyms (3-(Trifluoromethyl)isoxazol-4-yl)methanamine; 4-(Aminomethyl)-3-(trifluoromethyl)isoxazole
CAS Number 1492412-95-9
Molecular Formula C₅H₅F₃N₂O
SMILES NCC1=C(C(F)(F)F)N=OC1
InChI Key ORRGGRGKRAWRMM-UHFFFAOYSA-N
Physicochemical Properties

Data represents a consensus of experimental and calculated values typical for this class of fluorinated isoxazoles.

PropertyValueTechnical Context
Molecular Weight 166.10 g/mol Fragment-like (Rule of 3 compliant).
Predicted Boiling Point ~188 °CRequires vacuum distillation for purification.
Density ~1.40 g/cm³High density due to trifluoromethylation.
LogP (Calculated) 0.90 ± 0.2Moderate lipophilicity; ideal for CNS penetration optimization.
pKa (Amine) ~7.3 - 7.8Lower than benzylamine (~9.3) due to the electron-withdrawing isoxazole/CF3 core.
H-Bond Donors/Acceptors 1 / 4Facilitates specific binding interactions in active sites.

Part 2: Structural Analysis & Pharmacophore Utility

The Trifluoromethyl-Isoxazole Motif

The 3-trifluoromethyl-isoxazole moiety is not merely a structural spacer; it is an electronic modulator.

  • Metabolic Blocking: The C3-CF3 group blocks metabolic oxidation at a typically vulnerable position on the heterocycle.

  • Dipole Modulation: The 1,2-oxazole ring possesses a distinct dipole moment that aligns with specific protein binding pockets (e.g., GABA receptors, kinase ATP pockets).

  • Amine Reactivity: The C4-methanamine group acts as a nucleophilic "handle," allowing for rapid coupling with carboxylic acids, sulfonyl chlorides, or halides to generate diverse libraries.

Structural Logic Diagram

The following diagram illustrates the electronic influences and strategic utility of the molecule's functional groups.

G Compound [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine CF3 3-Trifluoromethyl Group (Metabolic Block / Lipophilicity) Compound->CF3 Pos 3 Isoxazole 1,2-Oxazole Core (Bioisostere for Amide/Ester) Compound->Isoxazole Scaffold Amine 4-Methanamine (Synthetic Handle / H-Bond Donor) Compound->Amine Pos 4 CF3->Isoxazole Electronic Withdrawal (Lowers Ring Electron Density) Isoxazole->Amine Inductive Effect (Lowers pKa)

Caption: Structural dissection showing the interplay between the fluorinated motif and the reactive amine handle.

Part 3: Synthesis & Manufacturing Methodologies

The synthesis of 4-substituted-3-trifluoromethylisoxazoles is non-trivial due to regioselectivity challenges during ring closure. The most robust industrial route involves a [3+2] cycloaddition followed by functional group interconversion.

Primary Synthetic Route: Nitrile Oxide Cycloaddition

This protocol ensures high regioselectivity for the 3,4-substitution pattern, avoiding the formation of the thermodynamic 3,5-isomer.

Step 1: Precursor Generation

  • Reagents: Trifluoroacetaldehyde oxime, N-Chlorosuccinimide (NCS).

  • Mechanism: Chlorination of the oxime generates trifluoroacetohydroximoyl chloride, the precursor to the reactive nitrile oxide species.

Step 2: [3+2] Cycloaddition

  • Reagents: Trifluoroacetohydroximoyl chloride, Ethyl 3-(dimethylamino)acrylate (or similar enamine), Base (Et3N).

  • Process: In situ generation of trifluoroacetonitrile oxide reacts with the electron-rich enamine. Elimination of dimethylamine yields Ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate .

Step 3: Functional Group Transformation

  • Reduction: The ester is reduced to the alcohol (using LiAlH4 or DIBAL-H).

  • Amination: The alcohol is converted to the amine via a mesylate intermediate followed by azide displacement and Staudinger reduction, or directly via Mitsunobu reaction with phthalimide followed by hydrazine deprotection.

Synthesis Workflow Diagram

Synthesis Oxime Trifluoroacetaldehyde Oxime Chloride Trifluoroacetohydroximoyl Chloride Oxime->Chloride Chlorination NCS NCS / DMF NCS->Chloride Enamine Ethyl 3-(dimethylamino)acrylate Ester Ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate Enamine->Ester Chloride->Ester [3+2] Cycloaddition (- HCl, - HNMe2) Alcohol (3-(Trifluoromethyl)isoxazol-4-yl)methanol Ester->Alcohol Reduction (LiAlH4) Product [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine Alcohol->Product 1. MsCl/Et3N 2. NaN3 3. H2/Pd-C or PPh3

Caption: Step-wise synthetic pathway from trifluoroacetaldehyde oxime to the target amine.

Part 4: Handling, Safety & Stability

Hazard Identification (GHS Classification)

Based on analogous fluorinated amines, the following precautions are mandatory:

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Storage & Stability Protocol
  • Atmosphere: Hygroscopic amine; store under inert gas (Argon or Nitrogen).

  • Temperature: 2-8 °C (Refrigerate) to prevent slow oxidation or carbonate formation (reaction with atmospheric CO2).

  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for synthesis).

References

  • ChemicalBook. "4-Isoxazolemethanamine, 3-(trifluoromethyl)- Properties and Suppliers." ChemicalBook Database. Accessed 2024.[1] Link

  • Pattanayak, P., & Chatterjee, T. (2023).[2] "Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction." Journal of Organic Chemistry, 88, 5420-5430.[2] Link

  • PubChem. "4-(Trifluoromethyl)-1,2-oxazol-3-amine (Analogous Structure Data)." National Library of Medicine. Link

  • Kariyappa, A. K., et al. (2012).[3] "Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy." Der Pharma Chemica, 4(6), 2283-2287.[3] Link

Sources

Technical Guide: 1,2-Oxazole Methanamine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2-oxazole methanamine (isoxazole methanamine) scaffold represents a high-value pharmacophore in modern medicinal chemistry. Functioning as a rigidified bioisostere of amides and esters, it offers unique dipole characteristics and metabolic stability profiles that distinguish it from its 1,3-oxazole and pyridine counterparts.

This guide provides a technical deep-dive into the synthesis, reactivity, and application of these building blocks. It moves beyond basic heterocycle chemistry to address the specific challenges of installing the methanamine moiety (


) at the C3, C4, or C5 positions, providing researchers with actionable protocols for library generation.

Part 1: Structural Significance & Bioisosterism

The Dipole & Hydrogen Bonding

The 1,2-oxazole ring is not merely a spacer; it is an electronic modulator. Unlike the 1,3-oxazole, the 1,2-oxazole possesses a distinct dipole moment due to the adjacent electronegative heteroatoms (O-N bond).

  • Amide Bioisosterism: The 3,5-disubstituted isoxazole ring mimics the geometry and electronic distribution of a trans-amide bond. The ring oxygen acts as a weak hydrogen bond acceptor (HBA), similar to the amide carbonyl, while the C4-H can participate in weak hydrogen bonding interactions.

  • pKa Modulation: The methanamine side chain's basicity is heavily influenced by the ring's electron-withdrawing nature.

    • Benzylamine pKa: ~9.3

    • Isoxazole-3-methanamine pKa: ~7.5 - 8.5 (Lowered due to the inductive effect of the

      
      -deficient ring).
      
    • Implication: This lowered pKa often improves oral bioavailability and blood-brain barrier (BBB) permeability by increasing the fraction of non-ionized species at physiological pH.

Metabolic Stability

The N-O bond is the scaffold's metabolic "Achilles' heel" but also its strength. While generally stable to oxidative metabolism (CYP450), it is susceptible to reductive cleavage by cytosolic reductases or gut microbiota, opening the ring to form


-amino enones. In drug design, this is utilized either as a prodrug strategy or mitigated by substituting the C4 position to sterically hinder reductase approach.

Part 2: Synthetic Architectures & Regiocontrol

The primary challenge in synthesizing 1,2-oxazole methanamines is regiocontrol . The placement of the methanamine group (C3 vs. C5) dictates the synthetic strategy.

The [3+2] Cycloaddition (The Workhorse)

The most robust route to these building blocks is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes.

  • Route A (C5-Methanamine): Reaction of a nitrile oxide with an N-protected propargyl amine.

    • Regioselectivity:[1] Thermal conditions favor the 5-substituted isomer due to sterics and electronics. Copper(I) catalysis (CuAAC-like conditions) exclusively yields the 5-isomer.

  • Route B (C3-Methanamine): Reaction of a functionalized nitrile oxide (generated from an amino-aldoxime) with a terminal alkyne.

Visualization of Synthetic Pathways

G Start_Oxime Aldoxime Precursor (R-CH=N-OH) Nitrile_Oxide Nitrile Oxide (Dipole) Start_Oxime->Nitrile_Oxide Oxidation (NCS/Base or PIDA) Isoxazole_5 5-Substituted Isoxazole (Major Thermal/Cu-Cat) Nitrile_Oxide->Isoxazole_5 + Alkyne (Cu(I) or Thermal) Isoxazole_4 4-Substituted Isoxazole (Ru-Cat / Specific Alkynes) Nitrile_Oxide->Isoxazole_4 + Alkyne (Ru(II) Cp*) Alkyne Alkyne (Dipolarophile) Alkyne->Isoxazole_5 Alkyne->Isoxazole_4

Figure 1: Regiodivergent synthesis of isoxazoles via [3+2] cycloaddition. Note that Copper (Cu) directs toward the 3,5-isomer, while Ruthenium (Ru) can access the elusive 3,4-isomer.

Part 3: Experimental Protocols

Protocol 1: One-Pot Synthesis of 5-(N-Boc-aminomethyl)-3-aryl-isoxazole

Target: Generation of a C5-methanamine building block from an aryl aldoxime and N-Boc-propargylamine.

Reagents:

  • Aryl aldoxime (1.0 equiv)

  • N-Boc-propargylamine (1.2 equiv)

  • Chloramine-T trihydrate (1.2 equiv) OR N-Chlorosuccinimide (NCS)

  • Triethylamine (Et3N) (if using NCS)

  • Ethanol or MeOH (Solvent)

Methodology:

  • Chlorination (In situ): Dissolve the aryl aldoxime (e.g., benzaldoxime) in Ethanol (0.5 M). Add Chloramine-T trihydrate in one portion. Stir at Room Temperature (RT) for 10 minutes.

    • Mechanism:[2][3][4] Chloramine-T converts the aldoxime to the hydroximoyl chloride.

  • Cycloaddition: Add N-Boc-propargylamine to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The nitrile oxide intermediate is transient; look for the disappearance of the aldoxime spot.

  • Workup: Cool to RT. Remove solvent in vacuo. Redissolve residue in EtOAc and wash with water (2x) and brine (1x).

  • Purification: Flash column chromatography on silica gel. 5-substituted isoxazoles typically elute later than bis-isoxazole byproducts.

Validation Criteria:

  • 1H NMR: Look for the characteristic C4-H singlet. In 3,5-disubstituted isoxazoles, this typically appears between

    
     6.1 – 6.8 ppm.
    
  • Regiochemistry: Confirm 5-substitution by NOE (Nuclear Overhauser Effect) between the C4-H and the methylene protons of the methanamine group.

Part 4: Case Study in Drug Design

The Muscimol Paradigm

Muscimol (5-aminomethyl-3-hydroxyisoxazole) is the archetypal 1,2-oxazole methanamine. It serves as a potent agonist of the GABA_A receptor.[5][6]

  • Structure-Activity Relationship (SAR):

    • The 3-hydroxyisoxazole moiety is a bioisostere of the carboxylic acid in GABA (

      
      -aminobutyric acid).
      
    • The 5-aminomethyl group mimics the amine of GABA.

    • Rigidification: The isoxazole ring locks the distance between the acidic and basic centers, increasing binding affinity compared to the flexible GABA molecule.

Pathway Visualization: GABA vs. Muscimol Binding Logic

G GABA GABA (Flexible) Effect_1 High Entropy Cost (Binding requires conformational freeze) GABA->Effect_1 Muscimol Muscimol (Rigid 1,2-Oxazole) Effect_2 Low Entropy Cost (Pre-organized conformation) Muscimol->Effect_2 Receptor GABA-A Receptor (Orthosteric Site) Effect_1->Receptor Moderate Affinity Effect_2->Receptor High Affinity (Potent Agonist)

Figure 2: Thermodynamic advantage of the isoxazole scaffold in Muscimol binding. The rigid scaffold reduces the entropic penalty of binding.

Part 5: Chemical Reactivity & Handling

Deprotection of the Amine

When using N-Boc-1,2-oxazole methanamines, standard acidic deprotection (TFA/DCM or HCl/Dioxane) is generally safe. The isoxazole ring is stable to strong Brønsted acids at RT.

Reductive Ring Opening (The "Hidden" Utility)

While often avoided in final drugs, the reductive cleavage of isoxazoles is a powerful synthetic tool to generate


-amino alcohols  or 

-enaminones
.
  • Conditions: H2/Pd-C, Raney Nickel, or Mo(CO)6.

  • Application: This allows the isoxazole to serve as a "masked" 1,3-dicarbonyl equivalent or a latent acyclic chain during intermediate synthesis steps.

Quantitative Data: Physical Properties Comparison
PropertyBenzylaminePyridine-2-methanamineIsoxazole-3-methanamine
pKa (Conj. Acid) ~9.3~8.8~7.5 - 8.0
LogP 1.10.50.1 - 0.3
H-Bond Acceptors 1 (N)2 (N, Py-N)3 (N, Ring-N, Ring-O)
Polar Surface Area 26 Ų39 Ų~50 Ų

Table 1: Comparison of key physicochemical properties. The isoxazole methanamine offers lower lipophilicity and basicity, ideal for optimizing drug-like properties (Lipinski compliance).

References

  • Himo, F., et al. (2005).[1] "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society.

  • Krogsgaard-Larsen, P., et al. (2002). "GABA(A) receptor agonists, partial agonists, and antagonists. Design and therapeutic prospects." Journal of Medicinal Chemistry.

  • Praveen, C., et al. (2011). "Gold(III)

    
    -acetylenic oximes."[1] Synlett. 
    
  • Sperry, J. B., & Wright, D. L. (2005). "The application of isoxazoles in the synthesis of natural products and pharmaceutical agents." Current Opinion in Drug Discovery & Development.

  • Wakefield, B. J. (2001). "Isoxazoles."[1][6][7][8][9][10][11][12] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations.

Sources

Molecular weight and formula of [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine , a high-value fluorinated scaffold.

Part 1: Chemical Identity & Physicochemical Profile

This molecule represents a strategic "building block" in modern drug discovery, specifically designed to leverage the fluorine effect —enhancing metabolic stability and lipophilicity while providing a versatile amine "handle" for further functionalization.

PropertyDataNotes
IUPAC Name [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamineAlso known as 4-(Aminomethyl)-3-(trifluoromethyl)isoxazole
Molecular Formula

Confirmed stoichiometry
Molecular Weight 166.10 g/mol Monoisotopic Mass: ~166.035
Core Scaffold 1,2-Oxazole (Isoxazole)5-membered heterocyclic aromatic ring
Key Substituents Pos 3: Trifluoromethyl (

)Pos 4: Methanamine (

)

provides metabolic blockade; Amine is the reaction vector
Predicted LogP ~0.8 – 1.2Moderate lipophilicity suitable for CNS penetration
H-Bond Donors 1 (Primary Amine)

group
H-Bond Acceptors 4Ring N, Ring O, Fluorines
Structural Significance

The 1,2-oxazole (isoxazole) core is a bioisostere for amide bonds and pyridine rings. The placement of the trifluoromethyl group at Position 3 is critical:

  • Metabolic Stability: It blocks the C3 position from oxidative metabolism (e.g., P450 hydroxylation).

  • Electronic Modulation: The strong electron-withdrawing nature of

    
     reduces the basicity of the isoxazole ring but has a minimal inductive effect on the distal C4-aminomethyl group, preserving its nucleophilicity for coupling reactions.
    

Part 2: Synthetic Routes & Process Chemistry[4][5]

Synthesis of 3-trifluoromethyl-4-substituted isoxazoles requires careful regiocontrol, as standard [3+2] cycloadditions often favor the 5-isomer. The following protocol ensures high regioselectivity for the 4-position.

Core Synthetic Strategy: Regioselective [3+2] Cycloaddition

The most robust route involves the generation of trifluoroacetonitrile oxide in situ, followed by cycloaddition with an electron-rich dipolarophile that directs the carboxylate/ester to the 4-position.

Step-by-Step Protocol

1. Precursor Formation (In Situ Generation of Dipole)

  • Reagents: Trifluoroacetaldehyde oxime, N-Chlorosuccinimide (NCS), Base (

    
    ).
    
  • Mechanism: Chlorination of the oxime yields trifluoroacetohydroximoyl chloride . Treatment with base eliminates HCl to generate the reactive 1,3-dipole, trifluoroacetonitrile oxide (

    
    ).
    

2. Regioselective Cycloaddition

  • Dipolarophile: Ethyl 3-(dimethylamino)acrylate or Ethyl 3-ethoxyacrylate .

  • Rationale: The electron-donating group (

    
     or 
    
    
    
    ) at the beta-position of the acrylate polarizes the double bond. This forces the oxygen of the nitrile oxide to attack the beta-carbon, ensuring the ester group ends up at Position 4 .
  • Reaction:

    
    
    

3. Functional Group Transformation (Ester to Amine)

  • Reduction: The ester is reduced to the alcohol using Lithium Aluminum Hydride (

    
    )  in THF at 0°C.
    
    • Intermediate: [3-(Trifluoromethyl)isoxazol-4-yl]methanol.

  • Amination (Gabriel Synthesis or Mesylate Displacement):

    • Activation: React alcohol with Methanesulfonyl chloride (MsCl) to form the mesylate.

    • Displacement: React with Sodium Azide (

      
      ) to form the azide.
      
    • Reduction: Staudinger reduction (

      
      ) or catalytic hydrogenation (
      
      
      
      ) yields the final methanamine .
Visualization: Synthetic Workflow

The following diagram illustrates the critical regioselective step and subsequent transformations.

Synthesis Oxime Trifluoroacetaldehyde Oxime Dipole Trifluoroacetonitrile Oxide (In Situ) Oxime->Dipole NCS, Et3N (-HCl) Isoxazole_Ester Ethyl 3-(CF3) isoxazole-4-carboxylate Dipole->Isoxazole_Ester [3+2] Cycloaddition Regioselective Acrylate Ethyl 3-(dimethylamino) acrylate Acrylate->Isoxazole_Ester Dipolarophile Alcohol 3-(CF3)-4- (hydroxymethyl)isoxazole Isoxazole_Ester->Alcohol LiAlH4 Reduction Final_Amine [3-(CF3)-1,2-oxazol-4-yl] methanamine Alcohol->Final_Amine 1. MsCl 2. NaN3 3. H2/Pd-C

Figure 1: Synthetic pathway emphasizing the regioselective construction of the 3,4-disubstituted isoxazole core.[1][2]

Part 3: Structural Biology & Medicinal Chemistry Applications[8]

The "Fluorine Effect" in Fragment-Based Drug Discovery (FBDD)

This scaffold is highly prized in FBDD libraries. The


 group occupies a spherical volume similar to an isopropyl group but with vastly different electronic properties.
  • Lipophilicity: The

    
     group increases the partition coefficient (LogP), enhancing permeability across the Blood-Brain Barrier (BBB), making this scaffold ideal for CNS targets.
    
  • Conformational Bias: The steric bulk of the

    
     at C3 and the substituent at C4 can induce a specific twist in the attached chains, locking bioactive conformations.
    
Bioisosterism

The 3-trifluoromethyl-4-aminomethyl-isoxazole unit serves as a bioisostere for:

  • Ortho-substituted benzylamines: The isoxazole ring mimics the phenyl ring, while the

    
     mimics an ortho-chloro or ortho-methyl group.
    
  • Amide Linkers: The geometry of the isoxazole ring allows it to act as a rigid spacer in PROTACs (Proteolysis Targeting Chimeras) or bifunctional ligands.

Stability & Handling
  • Basicity: The amine is a primary aliphatic amine (

    
    ). It will form stable salts (hydrochloride, trifluoroacetate) which are preferred for long-term storage.
    
  • Storage: Store as the hydrochloride salt at -20°C under desiccated conditions to prevent hygroscopic degradation.

Part 4: Analytical Validation

To validate the identity of the synthesized compound, the following analytical signals are diagnostic:

TechniqueExpected SignalInterpretation
19F NMR

to

ppm (Singlet)
Characteristic of

attached to an aromatic heterocycle.
1H NMR

ppm (Singlet, 1H)
The C5-proton of the isoxazole ring.
1H NMR

ppm (Singlet/Doublet, 2H)
The benzylic-like methylene protons (

).
MS (ESI+)

Protonated molecular ion.

References

  • Regioselective Synthesis of Isoxazoles

    • Source: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.
    • Context: Describes the general methodology for [3+2] cycloadditions using trifluoromethyl-substituted dipoles.
    • Link:

  • Medicinal Chemistry of Trifluoromethyl Isoxazoles

    • Source: Exploring the impact of trifluoromethyl functional group on the anti-cancer activity of isoxazole-based molecules.[3]

    • Context: Validates the biological relevance and metabolic stability conferred by the group on the isoxazole ring.
    • Link:

  • Process Chemistry (Leflunomide Analogues)

    • Source: Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.[2][4]

    • Context: Provides industrial-scale protocols for isoxazole-4-carboxylic acid derivatives, applicable to the intermedi
    • Link:

  • General Building Block Data

    • Source: PubChem Compound Summary for substituted oxazoles/isoxazoles.
    • Context: Verification of molecular formula and weight calcul
    • Link:

Sources

Technical Guide: Bioisosteric Utility of [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the bioisosteric utility, physicochemical profile, and synthetic applications of [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine . This document is structured to serve as a strategic resource for medicinal chemists engaged in lead optimization and fragment-based drug discovery (FBDD).

Executive Summary: The Fluorinated Scaffold Advantage

In the landscape of modern drug design, [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine (hereafter referred to as TFOM ) represents a "privileged scaffold." It is not merely a passive linker but an active modulator of pharmacokinetics (PK) and binding affinity.

TFOM combines three critical medicinal chemistry tactics into a single fragment:

  • Rigidification: The isoxazole core restricts conformational entropy, mimicking the planar geometry of amide bonds.

  • Metabolic Blocking: The trifluoromethyl (

    
    ) group at the C3 position blocks metabolic "soft spots" (typically susceptible to CYP450 oxidation) while increasing lipophilicity.
    
  • pKa Modulation: The electron-withdrawing nature of the isoxazole-CF3 system reduces the basicity of the methanamine tail, potentially enhancing CNS penetration and oral bioavailability compared to non-fluorinated alkyl amines.

Physicochemical Profile & Bioisosteric Mapping

Comparative Properties

The incorporation of the


 group fundamentally alters the electronic landscape of the isoxazole ring compared to its methyl (

) or hydrogen analogs.
PropertyTFOM (

Analog)
Methyl Analog (

)
Significance in Drug Design
Lipophilicity (cLogP) ~1.2 - 1.5~0.4 - 0.6

increases membrane permeability without the liability of rapid metabolism.
Electronic Effect Strong EWG (

)
Weak EDGLowers pKa of the pendant amine; polarizes the aromatic ring.
Metabolic Stability High (Blocks C3 oxidation)Low (Benzylic-like oxidation at

)
Extends half-life (

).
Steric Bulk (Van der Waals) ~42 ų (similar to Isopropyl)~24 ųFills hydrophobic pockets; induces conformational lock.
H-Bond Acceptors 2 (N, O in ring)2The ring N serves as a weak acceptor, critical for kinase hinge binding.
Bioisosteric Replacements

TFOM is most effectively deployed as a Peptide Bond Surrogate or a Phenyl Linker Replacement .

  • Amide Isostere: The 1,2-oxazole ring mimics the trans-amide bond geometry. The C4-methanamine mimics the

    
     substituent of an amino acid.
    
  • Ortho-Disubstituted Benzene: The geometry of the 3,4-substitution pattern on the isoxazole closely matches 1,2-disubstituted benzenes but with significantly lower aromaticity and higher polarity.

Mechanistic Applications: The "Why" and "How"

The "Fluorine Effect" on Basicity and Permeability

A common failure mode in amine-containing drugs is poor permeability due to high basicity (pKa > 9.0), leading to high ionization at physiological pH.

  • Mechanism: The strong electron-withdrawing effect of the 3-trifluoromethyl group pulls electron density through the aromatic system.

  • Outcome: This lowers the pKa of the C4-methanamine (typically by 1–2 units compared to a benzyl amine).

  • Benefit: A higher fraction of the molecule exists as the neutral free base at pH 7.4, facilitating passive diffusion across the blood-brain barrier (BBB) or gut wall.

Metabolic Blocking Strategy

In non-fluorinated isoxazoles, the C3-methyl group is metabolically labile (susceptible to hydroxylation).

  • Protocol: Replace C3-Methyl with C3-Trifluoromethyl.

  • Causality: The C-F bond energy (~116 kcal/mol) renders the position inert to oxidative attack. This is a validated strategy used in COX-2 inhibitors (e.g., Valdecoxib analogs) and leflunomide metabolites.

Experimental Protocols

Synthesis of TFOM Derivatives via [3+2] Cycloaddition

Note: This protocol utilizes a "Click Chemistry" approach, ensuring high regioselectivity.

Objective: Synthesize a TFOM-derived scaffold from commercially available precursors.

Reagents:

  • Precursor A: Trifluoroacetaldehyde oxime (or Trifluoroacetohydroximoyl chloride).

  • Precursor B: N-Boc-propargylamine (Alkyne component).

  • Catalyst/Oxidant: Sodium hypochlorite (bleach) or NCS (N-Chlorosuccinimide) to generate the nitrile oxide in situ.

Step-by-Step Methodology:

  • Nitrile Oxide Generation (In Situ):

    • Dissolve Trifluoroacetaldehyde oxime (1.0 equiv) in DMF/Ether (1:1).

    • Cool to 0°C. Slowly add NCS (1.1 equiv) to generate the hydroximoyl chloride intermediate.

    • Checkpoint: Monitor via TLC for disappearance of oxime.

  • Cycloaddition:

    • Add N-Boc-propargylamine (1.2 equiv) to the reaction vessel.

    • Add Triethylamine (Et3N, 1.5 equiv) dropwise over 30 minutes. Crucial: Slow addition prevents dimerization of the nitrile oxide (furoxan formation).

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup & Purification:

    • Quench with water, extract with EtOAc.

    • Wash organic layer with brine, dry over MgSO4.

    • Purify via Silica Gel Chromatography (Hexane/EtOAc gradient). The 3,4-regioisomer is typically favored due to sterics and electronics of the

      
       group.
      
  • Deprotection (Active Warhead Generation):

    • Dissolve the intermediate in DCM.

    • Add TFA (Trifluoroacetic acid) (20% v/v). Stir for 2 hours.

    • Concentrate in vacuo to yield [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine trifluoroacetate .

Biological Validation: Stability Assay

To confirm the utility of the scaffold, a microsomal stability assay is required.

  • Incubation: Incubate test compound (1 µM) with Human Liver Microsomes (HLM) and NADPH regenerating system at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with Acetonitrile.

  • Analysis: LC-MS/MS quantification.

  • Success Criteria: Intrinsic clearance (

    
    ) should be < 20 µL/min/mg protein for a stable scaffold.
    

Visualizations of Pathways & Logic

Bioisosteric Design Logic

The following diagram illustrates the logical flow of replacing a labile amide linker with the rigid TFOM scaffold.

BioisostereLogic Amide Labile Amide Linker (High Entropy, Proteolytic Risk) Design Design Strategy: Rigidification & Fluorination Amide->Design Optimization Isoxazole Isoxazole Scaffold (Planar, Rigid) Design->Isoxazole Bioisosteric Replacement TFOM TFOM Scaffold (3-CF3-4-CH2NH2) Isoxazole->TFOM Add CF3 & Amine Prop1 Metabolic Stability (Blocks CYP Oxidation) TFOM->Prop1 Prop2 pKa Modulation (Improved CNS Entry) TFOM->Prop2

Caption: Transition from flexible amide linkers to the rigid, metabolically stable TFOM scaffold.

Synthetic Workflow (Regioselective Cycloaddition)

This diagram details the "Click" chemistry approach to generating the scaffold.

SynthesisFlow Start Trifluoroacetaldehyde Oxime Inter1 Trifluoroacetohydroximoyl Chloride (Generated in situ with NCS) Start->Inter1 Chlorination (0°C) Cycle [3+2] Cycloaddition (Base-mediated) Inter1->Cycle + Reagent Reagent N-Boc-Propargylamine (Alkyne) Reagent->Cycle Product_Prot Protected Isoxazole Intermediate Cycle->Product_Prot Regioselective Ring Closure Final [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine (TFA Salt) Product_Prot->Final Deprotection (TFA/DCM)

Caption: Regioselective synthesis of TFOM via 1,3-dipolar cycloaddition of nitrile oxides.

References

  • Agrawal, N. et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. PubMed Central. Link

  • Tseng, C. C. et al. (2019).[1] The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Journal of Medicinal Chemistry. Link

  • Chalyk, B. et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Pinter, A. et al. (2020). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for RORγt. ACS Medicinal Chemistry Letters. Link

Sources

Methodological & Application

Strategic Synthesis of Bioactive Heterocycles using [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the strategic utilization of [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine (CAS: 1153839-22-3) as a high-value pharmacophore building block. The 3-trifluoromethylisoxazole motif acts as a bioisostere for phenyl and heteroaryl rings, offering enhanced metabolic stability, increased lipophilicity, and unique electrostatic properties due to the electron-withdrawing trifluoromethyl (


) group.

This guide provides validated protocols for transforming this primary amine into diverse bioactive scaffolds, including kinase inhibitors (hinge binders) , peptidomimetics , and GPCR modulators . We focus on overcoming the specific synthetic challenges posed by the electron-deficient isoxazole core.

Chemical Profile & Pharmacophore Analysis

The [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine scaffold offers a distinct advantage over traditional benzylamines. The


 group at position 3 and the isoxazole nitrogen create a unique electrostatic potential surface, often improving potency in hydrophobic pockets while maintaining water solubility via the amine handle.
PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight ~166.1 g/mol Fragment-based drug discovery (FBDD) friendly.
Electronic Effect Electron-withdrawing (

+ Isoxazole)
Reduces amine basicity (

~8.5 vs. 9.5 for benzylamine), improving membrane permeability.
Metabolic Stability HighThe

group blocks metabolic oxidation at the C3 position; isoxazole is resistant to P450 degradation compared to furan/pyrrole.
Lipophilicity Moderate-High

increases

, enhancing CNS penetration and hydrophobic binding.
Geometry Planar RingRigid core with a flexible methylene linker allows precise orientation of the amine.

Synthetic Strategies & Workflows

The primary amine functionality allows for divergent synthesis. However, the electron-withdrawing nature of the 3-


-isoxazole ring slightly reduces the nucleophilicity of the exocyclic amine compared to standard alkyl amines. Our protocols are optimized to drive these reactions to completion.
Workflow Visualization

G Start [3-(CF3)-1,2-oxazol-4-yl] methanamine Reaction1 Amide Coupling (HATU/DIPEA) Start->Reaction1 Reaction2 Reductive Amination (NaBH(OAc)3) Start->Reaction2 Reaction3 SNAr Substitution (Chloropyrimidines) Start->Reaction3 Reaction4 Sulfonylation (R-SO2Cl) Start->Reaction4 Product1 Peptidomimetics (Amides) Reaction1->Product1 Library Gen Product2 Secondary Amines (Linkers) Reaction2->Product2 Scaffold Hopping Product3 Kinase Inhibitors (Bi-heterocycles) Reaction3->Product3 Target Specificity Product4 Sulfonamides (Ion Channel Modulators) Reaction4->Product4 ADME Opt

Figure 1: Divergent synthetic pathways utilizing the amine handle to access distinct bioactive chemical spaces.

Detailed Experimental Protocols

Protocol A: Synthesis of Bi-Heterocyclic Kinase Inhibitors (SNAr)

Target: Linking the isoxazole core to a pyrimidine scaffold (common in CDK/MAPK inhibitors).

Rationale: The nucleophilic amine attacks the electrophilic C-Cl bond of a chloropyrimidine. The methylene spacer prevents steric clash between the two aromatic systems.

Materials:

  • [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine (1.0 equiv)

  • 2,4-Dichloropyrimidine (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: n-Butanol or 1,4-Dioxane (anhydrous)

Procedure:

  • Dissolution: In a pressure vial, dissolve 2,4-dichloropyrimidine (150 mg, 1.0 mmol) in n-Butanol (3.0 mL).

  • Addition: Add DIPEA (0.44 mL, 2.5 mmol) followed by dropwise addition of [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine (166 mg, 1.0 mmol) dissolved in n-Butanol (1.0 mL).

  • Reaction: Seal the vial and heat to 90°C for 4–6 hours.

    • Note: The 4-position of pyrimidine is more reactive. If regioselectivity for the 2-position is required, lower temperature (0°C to RT) and inverse addition are recommended.

  • Monitoring: Monitor by LC-MS. The product should show a characteristic M+H peak (chlorine isotope pattern).

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: 75–85%.

Protocol B: Library Generation via Amide Coupling

Target: Peptidomimetics or fragment elaboration.

Rationale: Standard coupling reagents work well, but the slight reduction in nucleophilicity requires an efficient activating agent like HATU.

Materials:

  • Carboxylic Acid Partner (R-COOH) (1.0 equiv)

  • [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Activation: To a solution of the carboxylic acid (0.5 mmol) in DMF (2 mL), add DIPEA (1.5 mmol) and HATU (0.6 mmol). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add the amine (0.55 mmol) in one portion.

  • Reaction: Stir at RT for 2–12 hours.

    • Tip: If the acid is sterically hindered, heat to 50°C.

  • Quench: Dilute with saturated

    
     solution.
    
  • Extraction: Extract with EtOAc. The organic layer often retains DMF; wash thoroughly with

    
     (5% aq) or water.
    
  • Purification: Reverse-phase HPLC is recommended for library scale (0.1% Formic acid modifiers).

Protocol C: Reductive Amination for Linker Design

Target: Creating secondary amines for PROTAC linkers or flexible scaffolds.

Rationale: The secondary amine retains basicity (unlike the amide) and allows for further functionalization or salt formation to improve solubility.

Procedure:

  • Imine Formation: Mix the amine (1.0 equiv) and the aldehyde (1.0 equiv) in DCE (Dichloroethane) or MeOH. Add

    
     (anhydrous) or molecular sieves to sequester water. Stir for 2 hours.
    
  • Reduction: Cool to 0°C. Add

    
     (Sodium triacetoxyborohydride) (1.5 equiv) portion-wise.
    
    • Mechanism:[1][2][3][4][5] The mild reducing agent selectively reduces the imine, not the aldehyde.

  • Reaction: Allow to warm to RT and stir overnight.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield in Amidation Reduced nucleophilicity of amine.Switch from EDC/HOBt to HATU or COMU . Increase reaction temperature to 40-50°C.
Regioisomer Mixtures (SNAr) Competitive reactivity of electrophile.Control temperature strictly. For 2,4-dichloropyrimidine, 4-substitution is kinetic; 2-substitution requires forcing conditions or specific catalysts.
Solubility Issues Lipophilicity of

group.
Use polar aprotic solvents (DMF, DMSO, NMP). Avoid pure ether/hexane during workup.
"Missing" Product in LCMS Ionization suppression by

.
The

group can suppress ionization in ESI+. Try ESI- (negative mode) if the molecule has acidic protons, or use APCI.

Bioactive Applications & Case Studies

Case Study 1: Kinase Inhibitor Design

In the development of Type II kinase inhibitors, the 3-trifluoromethylisoxazole moiety serves as a hydrophobic "cap" that occupies the allosteric pocket adjacent to the ATP binding site.

  • Structure: [3-(CF3)-isoxazole]--[CH2-NH]--[Pyrimidine]--[Solubilizing Tail].

  • Benefit: The

    
     group interacts with the hydrophobic "gatekeeper" residues, while the isoxazole nitrogen can accept a hydrogen bond from the backbone.
    
Case Study 2: Anti-Infective Sulfonamides

Sulfonamides derived from this amine have shown promise in bacterial tRNA synthetase inhibition.

  • Protocol: React amine with aryl-sulfonyl chlorides in Pyridine/DCM.

  • Benefit: The electron-poor isoxazole ring increases the acidity of the sulfonamide NH, potentially strengthening the H-bond interaction with the target enzyme.

References

  • Pattanayak, P., & Chatterjee, T. (2023).[1] Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls.[1] The Journal of Organic Chemistry, 88(9), 5420–5430. Link

  • Bacheley, L., et al. (2024). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive compound. Comptes Rendus Chimie. Link

  • Manteau, B., et al. (2010). New trends in the synthesis of fluorinated heterocycles. European Journal of Organic Chemistry. (General reference for CF3-heterocycle properties).
  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[6][7][8] Current Opinion in Drug Discovery & Development.

Sources

Reductive amination conditions for isoxazol-4-yl methanamines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Protocols for Isoxazol-4-yl Methanamines

Abstract & Strategic Overview

Isoxazol-4-yl methanamines are critical pharmacophores in medicinal chemistry, serving as bioisosteres for benzylamines and key intermediates in the synthesis of glutamate receptor ligands and anti-infectives.[1] However, the installation of the amine functionality via reductive amination presents a specific chemoselectivity challenge: the lability of the isoxazole N-O bond.

Standard catalytic hydrogenation conditions (e.g.,


 or Raney Ni) must be strictly avoided, as they rapidly cleave the N-O bond to yield 

-amino enones. This guide details two robust, field-proven protocols using hydride donors that preserve the heteroaromatic core while ensuring high yields.

Chemical Compatibility & Reagent Selection

The success of this transformation relies on selecting a reducing agent that is chemoselective for the intermediate imine/iminium ion over the starting carbonyl, without compromising the isoxazole ring.

ReagentCompatibilityStatusRationale

/ Pd-C
CRITICAL FAIL Forbidden Causes N-O bond hydrogenolysis (ring opening).[1]

⚠️ Conditional Tier 2 Reduces aldehydes/ketones too fast. Requires 2-step protocol (pre-form imine).[1]

Good Standard Robust, but toxic (HCN risk). Requires pH control (pH 5-6).

🌟 Excellent Preferred Mild, non-toxic.[2] Selectively reduces imines in presence of aldehydes.[1][2][3][4]

🔧 Additive Optimizer Lewis acid & water scavenger. Essential for hindered ketones or weak amines.[1]

Decision Logic & Workflow

The following decision tree illustrates the selection of the optimal protocol based on your starting materials (Aldehyde vs. Ketone) and amine nucleophilicity.

ReductiveAminationLogic Start Start: Isoxazole Substrate SubstrateType Identify Carbonyl Partner Start->SubstrateType Aldehyde Aldehyde (Reactive) SubstrateType->Aldehyde Ketone Ketone (Sluggish/Hindered) SubstrateType->Ketone Hydrogenation Catalytic Hydrogenation (H2/Pd) SubstrateType->Hydrogenation AVOID STAB Protocol A: STAB (Sodium Triacetoxyborohydride) Aldehyde->STAB Standard Route Titanium Protocol B: Ti(OiPr)4 + NaBH4 (Lewis Acid Activation) Ketone->Titanium Standard Route Success Target: Isoxazol-4-yl Methanamine (Ring Intact) STAB->Success Titanium->Success RingOpen Ring Cleavage (Beta-Amino Enone) Hydrogenation->RingOpen

Figure 1: Strategic decision tree for selecting the appropriate reductive amination condition.

Detailed Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Isoxazole-4-carbaldehydes reacting with primary/secondary amines.[1]

Mechanism: Sodium triacetoxyborohydride (


) is sterically crowded and electron-deficient, making it less reactive toward aldehydes than imines. This allows for a one-pot procedure .[1]

Reagents:

  • Substrate: Isoxazole-4-carbaldehyde (1.0 equiv)

  • Amine: 1.1–1.2 equiv (If using amine-HCl salt, add 1.2 equiv

    
    )
    
  • Reductant:

    
     (1.4–1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0–2.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step:

  • Preparation: In a flame-dried flask under

    
    , dissolve the isoxazole-aldehyde (1.0 equiv) and Amine (1.1 equiv) in DCE (
    
    
    
    concentration).
  • Activation: Add AcOH (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes to establish the imine equilibrium.

  • Reduction: Add

    
     (1.5 equiv) in one portion. The reaction may bubble slightly.
    
  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS (look for disappearance of imine mass).

  • Quench: Quench carefully with saturated aqueous

    
     (gas evolution).
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[5][6]

Technical Note: If using isoxazol-4-yl methanamine (amine on ring) reacting with an external aldehyde, the same protocol applies. Ensure the amine salt is free-based in situ with


 before adding the aldehyde.
Protocol B: The "Titanium Boost" (For Difficult Substrates)

Best for: Reacting Isoxazol-4-yl methanamines with ketones, or sterically hindered aldehydes.[1]

Mechanism:


 acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine/enamine.

Reagents:

  • Substrate: Ketone/Aldehyde (1.0 equiv)

  • Amine: Isoxazol-4-yl methanamine (1.2 equiv)[1][7]

  • Lewis Acid: Titanium(IV) isopropoxide (1.5–2.0 equiv)

  • Reductant:

    
     (1.5 equiv)
    
  • Solvent: THF (anhydrous) or neat.

Step-by-Step:

  • Imine Formation: Mix the amine and ketone in a vial. Add

    
     (neat or in minimal THF). Cap tightly and stir at RT (or 
    
    
    
    for difficult ketones) for 4–12 hours. The solution often turns viscous/yellow.[1]
  • Dilution: Dilute with dry MeOH or EtOH (approx.

    
    ).
    
    • Caution: Exothermic reaction upon alcohol addition.[1]

  • Reduction: Cool to

    
    . Add 
    
    
    
    portion-wise. (Note:
    
    
    is not effective here; the stronger
    
    
    is required to reduce the titanated species).
  • Quench (Critical): Add

    
     or water dropwise. A heavy white precipitate (
    
    
    
    ) will form.
  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.[1]

  • Workup: Separate phases, dry organics, and concentrate.

Troubleshooting & Optimization

IssueRoot CauseSolution
Ring Cleavage Used

or strong metal reduction.[1]
STOP. Switch to Protocol A (STAB).
Low Conversion Imine formation is slow (equilibrium issue).Add

Molecular Sieves or switch to Protocol B (

).
Bis-Alkylation Primary amine is too nucleophilic.[1]Use excess amine (2-3 equiv) or slow addition of the reducing agent.[1]
Product Trapped in Aqueous Isoxazole amines can be polar.[1]Adjust aqueous layer to pH > 10 before extraction.[1] Use

(3:1) for extraction.[1][8]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][9][10] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[3][11][9][10][12] Link

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A One-Pot Synthesis of Primary, Secondary, and Tertiary Amines."[1] Journal of Organic Chemistry, vol. 60, no. 15, 1995, pp. 4928–4929. Link

  • Pevarello, P., et al. "Synthesis and anticonvulsant activity of some new isoxazole derivatives." Journal of Medicinal Chemistry, vol. 41, no. 4, 1998, pp. 579-590.[1] (Demonstrates isoxazole stability under hydride conditions). Link

  • Kozikowski, A. P., & Adamczyk, M. "The Isoxazole Route to the Prostaglandins." Journal of Organic Chemistry, vol. 48, no. 3, 1983, pp. 366–372. (Discusses N-O bond cleavage conditions to be avoided). Link

Sources

A Practical Guide to the Functionalization of [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

The [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine scaffold is a valuable building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group imparts unique physicochemical properties, such as increased metabolic stability and enhanced binding affinity, while the primary aminomethyl group serves as a versatile handle for a wide array of chemical modifications.[1] This guide provides a comprehensive overview of key functionalization strategies, complete with detailed, field-tested protocols and the underlying chemical principles. We will explore essential transformations including acylation, sulfonylation, reductive amination, and advanced multicomponent reactions to empower researchers in the synthesis of novel molecular entities.

Introduction: The Strategic Importance of the Scaffold

The 1,2-oxazole (isoxazole) ring is a well-established pharmacophore, prized for its ability to act as a bioisostere for amide bonds, thereby improving chemical stability and oral bioavailability.[2] The addition of a trifluoromethyl (CF3) group, a common motif in modern pharmaceuticals, can significantly modulate a molecule's lipophilicity, pKa, and metabolic fate.[1][3] The primary amine at the 4-position of this scaffold is the key to its utility, providing a nucleophilic center for diversification.

However, the potent electron-withdrawing nature of the adjacent CF3-substituted oxazole ring decreases the nucleophilicity of the primary amine. This electronic deficit necessitates carefully optimized reaction conditions, particularly for transformations like acylation, where standard protocols may prove inefficient.[4] This guide addresses these challenges head-on, providing robust methods for the successful derivatization of this high-value building block.

Figure 1: Key functionalization pathways for [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine.

Acylation: Forging the Amide Bond

Amide bond formation is arguably the most common reaction in medicinal chemistry. Given the electronically deactivated nature of the starting amine, standard coupling conditions may require optimization. The use of acyl halides or a potent coupling reagent is recommended.

Causality Behind Protocol Choices
  • Acyl Halides: These are highly reactive electrophiles that can often acylate even weak nucleophiles. The primary drawback is the generation of HCl, which will protonate the starting amine, shutting down the reaction. Therefore, a non-nucleophilic base like pyridine or diisopropylethylamine (DIPEA) is essential to act as an acid scavenger.

  • Peptide Coupling Reagents (HATU): For couplings with carboxylic acids, a pre-activation strategy is required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an exceptionally effective reagent for difficult couplings, including those involving electron-poor amines.[4][5] It rapidly converts the carboxylic acid into a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Protocol 2.1: Acylation with an Acyl Chloride
  • Materials:

    • [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine (1.0 equiv)

    • Acyl chloride (1.1 equiv)

    • Diisopropylethylamine (DIPEA) or Pyridine (1.5 equiv)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried flask under an inert atmosphere (N2 or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add the base (DIPEA or pyridine) and stir for 5 minutes.

    • Add the acyl chloride dropwise as a solution in DCM.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NaHCO3 solution.

    • Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2.2: HATU-Mediated Amide Coupling
  • Materials:

    • [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine (1.0 equiv)

    • Carboxylic acid (1.1 equiv)

    • HATU (1.2 equiv)

    • DIPEA (2.5 equiv)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid, HATU, and DIPEA in anhydrous DMF. Stir for 15 minutes at room temperature to pre-activate the acid.

    • Add the amine as a solution in a small amount of DMF.

    • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and water.

    • Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the residue by silica gel column chromatography.

Sulfonylation: Synthesis of Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in numerous antibacterial, diuretic, and hypoglycemic drugs.[6] The reaction of the primary amine with a sulfonyl chloride is a direct and reliable method for its synthesis.

Protocol 3.1: General Sulfonamide Formation
  • Materials:

    • [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine (1.0 equiv)

    • Arylsulfonyl or Alkylsulfonyl chloride (1.1 equiv)

    • Pyridine (as solvent and base) or DIPEA (1.5 equiv) in DCM

  • Procedure:

    • Dissolve the amine in anhydrous pyridine or DCM (approx. 0.2 M).

    • Cool the solution to 0 °C.

    • If using DCM, add DIPEA.

    • Add the sulfonyl chloride portion-wise or as a solution in the reaction solvent. The reaction is often exothermic.

    • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2-12 hours until completion is confirmed by LC-MS.

  • Work-up and Purification:

    • If pyridine was used as the solvent, remove it under high vacuum.

    • Dilute the residue with ethyl acetate and wash with 1 M aqueous HCl (to remove excess base), followed by saturated aqueous NaHCO3 and brine.

    • Dry the organic phase over Na2SO4, filter, and concentrate.

    • Purify the product via silica gel chromatography or recrystallization.

FunctionalizationReagent ClassTypical BaseSolventTemp (°C)Typical Yield
Acylation Acyl ChlorideDIPEA/PyridineDCM0 to RT75-95%
Acylation Carboxylic AcidDIPEADMFRT70-90%
Sulfonylation Sulfonyl ChloridePyridinePyridine/DCM0 to RT80-98%
Reductive Amination Aldehyde/KetoneAcetic Acid (cat.)DCERT65-85%
Ugi Reaction Aldehyde, Isocyanide, COOHNoneMethanolRT50-80%
Table 1: Summary of typical reaction conditions and expected yields for functionalizing the title amine.

N-Alkylation via Reductive Amination

Direct alkylation of primary amines with alkyl halides is often plagued by over-alkylation, leading to mixtures of secondary and tertiary amines. Reductive amination is a superior and highly controlled method for synthesizing secondary amines.[7][8] The process involves the initial formation of an imine (or iminium ion) between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild hydride reagent.[9]

Causality Behind Reagent Selection

Sodium triacetoxyborohydride (NaHB(OAc)3 or STAB) is the reagent of choice for one-pot reductive aminations.[10] It is mild enough that it will not readily reduce the aldehyde or ketone starting material but is sufficiently reactive to reduce the protonated iminium ion intermediate. This selectivity is key to the success of the one-pot procedure. Acetic acid is often used as a catalyst to promote imine formation.

G cluster_workflow Reductive Amination Workflow Start Amine + Aldehyde/Ketone Imine Imine Formation (H⁺ catalysis) Start->Imine Iminium Protonation Imine->Iminium H⁺ Reduction Hydride Attack (from NaHB(OAc)₃) Iminium->Reduction 'H⁻' Product Secondary/Tertiary Amine Reduction->Product

Figure 2: Simplified workflow for the one-pot reductive amination process.

Protocol 4.1: One-Pot Synthesis with STAB
  • Materials:

    • [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine (1.0 equiv)

    • Aldehyde or Ketone (1.2 equiv)

    • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

    • Glacial Acetic Acid (0.1 equiv, optional catalyst)

    • Anhydrous 1,2-Dichloroethane (DCE) or DCM

  • Procedure:

    • Combine the amine, carbonyl compound, and acetic acid (if used) in anhydrous DCE under an inert atmosphere.

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

    • Add STAB portion-wise over 10 minutes. Note: gas evolution (hydrogen) may occur.

    • Continue stirring at room temperature for 3-24 hours, monitoring the reaction by LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution until gas evolution ceases.

    • Extract the mixture with DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Advanced Application: The Ugi Four-Component Reaction

For rapid library synthesis and the generation of complex, peptidomimetic scaffolds, multicomponent reactions (MCRs) are unparalleled. The Ugi four-component reaction (Ugi-4CR) is a powerful MCR that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid in a one-pot process to generate an α-acylamino amide.[2][11][12] This reaction introduces four points of diversity in a single, highly atom-economical step.

Protocol 5.1: General Procedure for the Ugi Reaction
  • Materials:

    • [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine (1.0 equiv)

    • Aldehyde (1.0 equiv)

    • Carboxylic Acid (1.0 equiv)

    • Isocyanide (1.0 equiv)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the amine and the aldehyde in methanol (approx. 0.5 M) and stir for 30 minutes at room temperature.

    • Add the carboxylic acid and continue to stir for another 10 minutes.

    • Add the isocyanide dropwise. The reaction may be mildly exothermic.

    • Stir at room temperature for 24-48 hours. Monitor by LC-MS. The product often precipitates from the reaction mixture upon formation.

  • Work-up and Purification:

    • If a precipitate has formed, collect the solid by filtration, wash with cold methanol, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by silica gel column chromatography or recrystallization.

Conclusion

[3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine is a versatile and powerful building block for modern drug discovery programs. The primary amine handle, while electronically deactivated, can be effectively functionalized through a variety of standard and advanced synthetic methods. By carefully selecting reagents and optimizing conditions for acylation, sulfonylation, reductive amination, and multicomponent reactions, researchers can access a rich and diverse chemical space, paving the way for the discovery of novel therapeutic agents.

References

  • Lamberti, M. J., et al. (2021). Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5‑Sulfamido Oxazoles Using Burgess-type. Organic Letters, 23, 3610–3614. Available from: [Link]

  • Kazmaier, U. (2021). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available from: [Link]

  • Thottempudi, V., et al. (2012). Synthesis of trifluoromethyl-substituted N-aryl-poly-1,2,3-triazole derivatives. RSC Advances. Available from: [Link]

  • Wang, Z., et al. (2020). Enantioselective construction of functionalized oxazoles via anionic stereogenic-at-cobalt(iii) complex-catalyzed Ugi-4CR/Wittig reaction sequences. Organic & Biomolecular Chemistry. Available from: [Link]

  • Neochoritis, C. G., et al. (2012). Library-to-Library Synthesis of Highly Substituted α-Aminomethyl Tetrazoles via Ugi Reaction. ACS Combinatorial Science. Available from: [Link]

  • Shaaban, S., et al. (2019). 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction. Organic Letters. Available from: [Link]

  • Sharpe, R. J., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available from: [Link]

  • Mondal, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available from: [Link]

  • Orr, M., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available from: [Link]

  • Orr, M., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. Available from: [Link]

  • Gonçalves, R. S. B., et al. (2014). Synthesis of 3-trifluoromethyl-2-isoxazolines and isoxazoles by reaction between aldoxime 2 and olefins or alkynes in the presence of DIB. ResearchGate. Available from: [Link]

  • Liu, Z., et al. (2022). Synthesis of 3-Trifluoromethyl-1,2,4-triazolines and 1,2,4-Triazoles via Tandem Addition/Cyclization of Trifluoromethyl N-Acylhydrazones with Cyanamide. The Journal of Organic Chemistry, 87(9), 5882-5892. Available from: [Link]

  • Matveev, A. V., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 28(1), 6. Available from: [Link]

  • Corrie, T., et al. (2017). Oxidative β-C–H sulfonylation of cyclic amines. Chemical Science. Available from: [Link]

  • Wang, F., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Cell Reports Physical Science. Available from: [Link]

  • Engel, J., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron. Available from: [Link]

  • Dabholkar, V. V., et al. (2012). Synthesis of novel 1,2,3-triazole derivatives containing oxadiazole, trifluoromethyl pyridine. Der Pharma Chemica, 4(1), 320-328. Available from: [Link]

  • Sentaro, K., et al. (2024). Defluorinative functionalization approach led by difluoromethyl anion chemistry. Nature Communications. Available from: [Link]

  • Pronin, S. V., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Nature Communications. Available from: [Link]

  • Tang, X., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides. Frontiers in Chemistry. Available from: [Link]

  • Liu, C., et al. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances. Available from: [Link]

  • Bode, J. W., et al. (2012). Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water. Angewandte Chemie. Available from: [Link]

  • Myers, A. G., et al. (2011). Reductive Amination. Harvard University. Available from: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available from: [Link]

  • Manna, A., et al. (2022). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Medicinal Chemistry. Available from: [Link]

  • Graham, T. H., et al. (2016). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Chemical Science. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

  • Tang, X., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry. Available from: [Link]

  • Sukach, V. A., et al. (2020). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Gonçalves, R. S. B., et al. (2014). A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Nishiwaki, N., et al. (2018). Reported O‐selective acylation of amino alcohols without protecting the amino group. ResearchGate. Available from: [Link]

  • Hansen, K. B., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]

  • Beier, P., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules. Available from: [Link]

  • Zhang, Z., et al. (2023). Ruthenium-catalyzed Enantioselective Alkylation of Sulfenamides: A General Approach for the Synthesis of Drug Relevant S-Methyl. ChemRxiv. Available from: [Link]

Sources

Application Note: Click Chemistry Architectures for Trifluoromethyl Isoxazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Abstract

This guide details the integration of Click Chemistry principles with Trifluoromethyl (


) Isoxazole Amines —a privileged scaffold in medicinal chemistry. The 

-isoxazole moiety serves as a metabolically stable bioisostere for amide bonds, while the amine functionality provides a versatile handle for "Click" ligations. This note covers three distinct workflows:
  • Scaffold Construction: Synthesis of the isoxazole core via [3+2] cycloaddition (a "Click-type" assembly).

  • CuAAC Ligation: Conversion of the amine to an azide for Copper-Catalyzed Azide-Alkyne Cycloaddition.

  • SuFEx Conjugation: Direct utilization of the amine in Sulfur(VI) Fluoride Exchange, the "next-generation" Click chemistry.

The Pharmacophore: Why -Isoxazole Amines?

Before detailing protocols, it is critical to understand the causality behind selecting this scaffold.

  • Metabolic Shielding: The

    
     group blocks metabolic oxidation (P450 metabolism) at the 3- or 5-position, significantly increasing half-life (
    
    
    
    ) compared to non-fluorinated analogues.
  • Bioisosterism: The isoxazole ring mimics the geometry and electronic distribution of peptide bonds (amides) and esters but lacks the hydrolytic instability.

  • The "Click" Synergy: The amine handle allows this rigid, lipophilic pharmacophore to be "snapped" into PROTACs, DNA-Encoded Libraries (DELs), or antibody-drug conjugates (ADCs) with near-perfect reliability.

Workflow Visualization

The following diagram outlines the decision logic for synthesizing and utilizing


-isoxazole amines.

G Start Precursors: Trifluoroacetohydroximoyl Chloride + Alkyne/Enamine Core Core Scaffold: CF3-Isoxazole Amine Start->Core [3+2] Cycloaddition Decision Select Click Pathway Core->Decision PathA Path A: CuAAC (Classic Click) Decision->PathA PathB Path B: SuFEx (Next-Gen Click) Decision->PathB StepA1 Diazotization (R-NH2 → R-N3) PathA->StepA1 StepB1 Sulfur(VI) Exchange (R-NH2 + SO2F2/SuFEx-IT) PathB->StepB1 StepA2 CuAAC Reaction (Triazole Linkage) StepA1->StepA2 StepB2 Sulfamoyl Fluoride Linkage StepB1->StepB2

Figure 1: Strategic workflow for synthesizing and functionalizing trifluoromethyl isoxazole amines.

Protocol A: Scaffold Synthesis via [3+2] Cycloaddition

The most efficient route to the


-isoxazole core is the 1,3-dipolar cycloaddition of trifluoroacetonitrile oxide  (generated in situ) with an alkyne or enamine. This reaction satisfies Click criteria: high yield, stereospecificity, and atom economy.
Mechanism & Regioselectivity
  • Reagents: Trifluoroacetohydroximoyl chloride (precursor) + Terminal Alkyne.

  • Regioselectivity: Generally favors the 3,5-disubstituted isoxazole due to steric steering by the

    
     group.
    
  • Safety Warning: Nitrile oxides are unstable; generate them in situ to prevent dimerization to furoxans.

Experimental Protocol

Reagents:

  • Trifluoroacetohydroximoyl chloride (1.0 equiv)

  • Propargyl amine (or protected variant) (1.2 equiv)

  • 
     or 
    
    
    
    (Base, 2.0 equiv)
  • Solvent: DCM or t-BuOH/H2O (1:1)

Step-by-Step:

  • Preparation: Dissolve the alkyne (1.2 equiv) in DCM (0.2 M) and cool to 0°C.

  • Addition: Add Trifluoroacetohydroximoyl chloride (1.0 equiv).

  • Cycloaddition: Add

    
     (2.0 equiv) dropwise over 30 minutes. Critical: Slow addition keeps the concentration of nitrile oxide low, favoring the cross-reaction over dimerization.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (stain with

    
    ; isoxazoles are UV active).
    
  • Workup: Quench with dilute HCl (0.1 M), extract with DCM, dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Validation Data:

  • 
     NMR:  Distinct singlet around -63 ppm (varies slightly by solvent).
    
  • MS (ESI): Observe [M+H]+ corresponding to the isoxazole.

Protocol B: Functionalization via CuAAC (Azide-Alkyne Click)

Since the isoxazole contains an amine, it is not a direct partner for CuAAC. We must first convert the amine (


) to an azide (

).
Expert Insight: Stability of Isoxazole Diazonium Salts

Unlike phenyl amines, isoxazole amines form unstable diazonium intermediates that can degrade rapidly. Do not use standard high-temperature Sandmeyer conditions. Use mild nitrosylating agents.

Step 1: Diazotization (Amine Azide)

Reagents:

  • 
    -Isoxazole Amine (1.0 equiv)
    
  • t-Butyl Nitrite (

    
    ) (1.5 equiv)
    
  • Azidotrimethylsilane (

    
    ) (1.2 equiv)
    
  • Solvent: Acetonitrile (

    
    )
    

Protocol:

  • Dissolve the amine in anhydrous

    
     under 
    
    
    
    atmosphere at 0°C.
  • Add

    
     dropwise. Stir for 10 minutes.
    
  • Add

    
     dropwise.
    
  • Stir at RT for 2 hours.

  • Safety: Azides are potentially explosive.[1] Do not concentrate to dryness if the C/N ratio is < 3.

  • Use: Ideally, use the crude azide solution directly in the next step (Telescoped Synthesis).

Step 2: CuAAC Ligation

Reagents:

  • Crude Isoxazole Azide (from Step 1)

  • Functionalized Alkyne (e.g., PROTAC linker, DNA tag)

  • 
     (10 mol%)
    
  • Sodium Ascorbate (20 mol%)

  • Solvent: t-BuOH/H2O (1:1)

Protocol:

  • Mix the azide and alkyne in the solvent.

  • Add the freshly prepared Sodium Ascorbate solution, followed by the Copper sulfate solution.

  • Stir at RT for 4–16 hours.

  • Workup: Dilute with water, extract with EtOAc. If copper persists (blue tint), wash with dilute EDTA or

    
    .
    

Protocol C: SuFEx Ligation (The "Next-Gen" Click)

Sulfur(VI) Fluoride Exchange (SuFEx) is superior for this scaffold because it utilizes the amine directly , avoiding the hazardous azide intermediate. It forms a Sulfamoyl Fluoride (


) linkage, which is stable in plasma but reactive towards specific protein residues (tyrosine/lysine) in a target-guided context.
Mechanism

The amine reacts with a bifunctional sulfur(VI) hub (like


 gas or the solid reagent SuFEx-IT ).
Experimental Protocol (Using SuFEx-IT)

Note: We recommend SuFEx-IT (Fluorosulfuryl imidazolium triflate) over


 gas for safety and ease of handling.

Reagents:

  • 
    -Isoxazole Amine (1.0 equiv)
    
  • SuFEx-IT (1.2 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

  • Solvent: Acetonitrile (

    
    )
    

Step-by-Step:

  • Dissolve the amine and SuFEx-IT in

    
    .
    
  • Add DBU dropwise at RT.

  • Monitor: Reaction is typically fast (< 1 hour). Monitor by LC-MS (shift in mass corresponding to

    
     addition).
    
  • Secondary Click: The resulting Sulfamoyl Fluoride is now a "Clickable" electrophile. It can be reacted with a phenol (e.g., a tyrosine on a protein or a phenolic drug payload) using a silyl ether activation to form a stable sulfate connector (

    
    ).
    

Comparative Data Table

FeatureCuAAC (Azide Route)SuFEx (Amine Route)
Precursor Step Requires Diazotization (

)
None (Direct use of

)
Linker Type 1,2,3-Triazole (Rigid, Polar)Sulfamide/Sulfamate (Flexible)
Bio-orthogonality High (Inert in biological systems)Moderate (Can react with specific residues)
Safety Profile Moderate (Azide hazards)High (Solid reagents, no explosives)
Primary Application DNA-Encoded Libraries, PROTACsCovalent Inhibition, Late-stage functionalization

Application Note: PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker physicochemical properties are crucial.

  • Problem: Standard alkyl linkers often suffer from poor solubility and metabolic liability.

  • Solution: Use the

    
    -isoxazole as a rigid, lipophilic "connector" within the linker.
    
    • Synthesize the

      
      -isoxazole-azide.[2]
      
    • Click it onto an alkyne-terminated E3 ligase ligand (e.g., Thalidomide derivative).

    • The resulting Triazole-Isoxazole-

      
       motif provides a unique vector for the exit of the linker from the E3 ligase binding pocket.
      

References

  • Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.[3][4] Link

  • Fokin, V. V., et al. (2013). Synthesis of Trifluoromethylated Isoxazolidines: 1,3-Dipolar Cycloaddition. Organic Letters.[2] Link

  • Dong, J., Sharpless, K. B., et al. (2014). SuFEx-Based Synthesis of Polysulfates. Angewandte Chemie.[3][4] Link

  • Barral, K., et al. (2007).[5] Mild Protocol for the Synthesis of Aromatic Azides. Organic Letters.[2] Link

  • Genentech/Roche Research. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement... in CB1 Receptor Modulators.[6][7] Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine Couplings

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed to address the specific challenges associated with [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine . This document synthesizes mechanistic insights with practical troubleshooting protocols.

Core Chemistry & Building Block Profile

Molecule: [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine CAS: 173850-43-6 (Generic/Related) Key Features:

  • 3-CF3 Group: Strong electron-withdrawing group (EWG). It enhances metabolic stability but significantly alters the electronic properties of the ring.

  • Isoxazole Ring: An electron-deficient heteroaromatic core.

  • C4-Methanamine: A primary amine separated from the ring by a methylene spacer.

  • C5-Proton (Critical): The proton at position 5 is the "Achilles' heel" of this molecule.

The "Deceptive Simplicity" Trap

Researchers often treat this building block as a standard benzylamine. This is a mistake. The combination of the isoxazole core and the CF3 group creates two competing reactivity issues:

  • Reduced Nucleophilicity: The electron-poor ring inductively withdraws density from the amine, lowering its pKa (est. 6.5–7.5) and making it a sluggish nucleophile compared to benzylamine (pKa ~9.3).

  • Base Sensitivity (The "C5 Trap"): The C5 proton is surprisingly acidic due to the electron-withdrawing nature of the ring and the CF3 group. Strong bases can deprotonate C5, triggering a ring-opening fragmentation (Boulton-Katritzky type or direct cleavage) to form a nitrile.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turns black/dark brown, and the product yield is <20%."

Diagnosis: Base-Mediated Ring Decomposition. Explanation: You likely used a strong base (e.g., NaH, LiHMDS) or a large excess of a moderately strong base (e.g.,


 with heating). The C5 proton was abstracted, leading to ring fragmentation.[1]
Solution: 
  • Switch Bases: Use non-nucleophilic organic bases like DIPEA (Hünig's base) or N-Methylmorpholine (NMM) . These are basic enough to liberate the amine salt but sterically hindered/weak enough to avoid deprotonating C5 at room temperature.

  • Temperature Control: Never heat this amine with base above 60°C. If high temperature is required for the coupling, pre-activate the acid first, then add the amine and base at 0°C or RT.

Issue 2: "The starting material (amine) remains unconsumed even after 24 hours."

Diagnosis: Low Nucleophilicity or Salt Sequestration. Explanation: The amine is likely supplied as an HCl salt. If you used a weak base (like Pyridine) or insufficient equivalents of DIPEA, the amine remains protonated (


) and unreactive. Alternatively, the activated ester (e.g., NHS ester) hydrolyzed faster than the sluggish amine could attack.
Solution: 
  • The "Free-Base" Check: Ensure you are using at least 3.0 equivalents of DIPEA if using the HCl salt (1 eq to neutralize HCl, 1 eq to neutralize the acid activation byproduct, 1 eq to drive equilibrium).

  • Change Coupling Reagent: Switch from EDC/HOBt to HATU or COMU . These generate a more reactive At-complex (7-azabenzotriazole ester) that reacts faster with electron-deficient amines.

  • Add a Catalyst: Add HOAt (if available) or DMAP (0.1 eq) to catalyze the acyl transfer.

Issue 3: "I see a new spot on TLC, but it's not my product (Wrong Mass)."

Diagnosis: Dimethylamide Formation (if using DMF/HATU) or Ring Rearrangement. Explanation:

  • Dimethylamide: If the amine is very slow to react, the dimethylamine in DMF (from decomposition) can outcompete your amine for the activated acid.

  • Rearrangement: Under forcing conditions, isoxazoles can rearrange to oxazoles or ring-open to acyl-azirines (though less common with this specific substitution). Solution:

  • Solvent Switch: Use DMA (Dimethylacetamide) or NMP instead of DMF to avoid dimethylamide side products.

  • Sequential Addition: Do not mix the amine, acid, and HATU all at once. Activate the acid first (15 min), then add the amine.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" HATU Coupling

Best for: Valuable acids, small-scale synthesis, and preventing decomposition.

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMA or DCM (0.1 M concentration).

  • Reagent Addition: Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes. The solution should turn slight yellow/orange.

  • Amine Addition: Add [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine HCl (1.1 equiv) and an additional portion of DIPEA (1.5 equiv).

    • Critical Step: Verify the "micro-environment" pH is basic (wet pH paper above the liquid should show blue/green vapor).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc. Wash with saturated

    
      (mildly acidic wash removes unreacted amine/DIPEA) followed by 5% 
    
    
    
    (removes DMA). Dry over
    
    
    .
Protocol B: The "Nuclear Option" (Acid Chloride)

Best for: Sterically hindered acids or extremely unreactive cases.

  • Acid Chloride Gen: Convert the carboxylic acid to its acid chloride using Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) or Oxalyl Chloride/DMF (cat.) in DCM. Evaporate to dryness to remove excess reagent.

  • Coupling: Re-dissolve the acid chloride in dry DCM or THF .

  • Addition: Cool to 0°C . Add the Isoxazole Amine (1.1 equiv) followed by DIPEA (2.5 equiv) or Pyridine (3.0 equiv) dropwise.

  • Warm Up: Allow to warm to RT. This reaction is usually complete within 1 hour.

Mechanistic Visualization

Figure 1: The Decomposition Danger Zone

This diagram illustrates why strong bases must be avoided. The C5 proton is the trigger point for ring destruction.

Decomposition Isoxazole 3-CF3-Isoxazole-4-methanamine (Intact Ring) Deprotonation Deprotonation at C5 (Kinetic Acidity) Isoxazole->Deprotonation + Base Base Strong Base (NaH, LiHMDS, Excess OH-) Base->Deprotonation RingOpen Ring Opening (N-O Bond Cleavage) Deprotonation->RingOpen Rapid Nitrile Enamino-Nitrile Byproducts (Black Tar/Complex Mix) RingOpen->Nitrile Irreversible

Caption: Pathway of base-mediated isoxazole ring degradation initiated by C5 deprotonation.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose low yields.

Troubleshooting Start Problem: Low Yield CheckColor Is the reaction mixture dark/black? Start->CheckColor YesDark Yes CheckColor->YesDark NoDark No (Clear/Yellow) CheckColor->NoDark BaseIssue Base too strong or Temp too high YesDark->BaseIssue FixBase Action: Switch to DIPEA/NMM Keep T < 40°C BaseIssue->FixBase CheckSM Is Amine SM remaining? NoDark->CheckSM YesSM Yes CheckSM->YesSM NoSM No (SM gone) CheckSM->NoSM ActIssue Poor Activation or Salt not free-based YesSM->ActIssue FixAct Action: Use HATU Increase DIPEA to 3-4 eq ActIssue->FixAct SideRxn Side Reaction: DMF adduct or hydrolysis NoSM->SideRxn FixSolv Action: Switch to DMA/NMP Pre-activate acid SideRxn->FixSolv

Caption: Step-by-step logic for diagnosing reaction failure based on visual cues and LCMS data.

Quantitative Data: Base Selection Impact

The following table summarizes the stability of the isoxazole ring under various basic conditions (simulated data based on isoxazole reactivity profiles [1, 3]).

BasepKa (Conj.[2][3] Acid)Reaction TempRing StabilityCoupling Yield
DIPEA 10.7525°CHigh 85-95%
NMM 7.3825°CHigh 80-90%

10.360°CModerate40-60%
NaH 350°CLow (Risk)<10%
LiHMDS 26-78°CLow (Risk)0% (Decomp)
Pyridine 5.225°CHigh20% (Too slow)

References

  • Organic Chemistry Portal. "Amide Bond Formation with Electron Deficient Amines." Organic Chemistry Portal. [Link]

  • Lineberger, W. C., et al. "Deprotonation of Isoxazole: A Photoelectron Imaging Study." National Science Foundation Public Access Repository. [Link]

  • Royal Society of Chemistry. "Protocol for amide bond formation with electron deficient amines." Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health. "Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings." PubMed Central. [Link]

Sources

Technical Support Center: Synthesis of Trifluoromethyl Isoxazole Amines - Challenges and Solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Note from Your Senior Application Scientist

To our valued community of researchers, scientists, and drug development professionals,

The synthesis of trifluoromethyl isoxazole amines presents a unique set of challenges that require a nuanced understanding of reaction mechanisms and careful optimization of experimental parameters. This guide is designed to serve as a technical support resource, moving beyond standard protocols to offer insights into the causality behind common side reactions and to provide actionable troubleshooting strategies.

While the principles of isoxazole synthesis are well-established, the introduction of a trifluoromethyl group and an amino moiety significantly influences the electronic and steric landscape of the reacting molecules. This can lead to unexpected side reactions and difficulties in purification. This document aims to address these specific issues in a practical, question-and-answer format.

We trust that the information provided herein will empower you to navigate the complexities of your synthetic work with greater confidence and success.

Troubleshooting Guide: Common Issues and Mitigation Strategies

Problem 1: Low or No Yield of the Desired Trifluoromethyl Isoxazole Amine

Question: My reaction is resulting in a very low yield, or I am unable to isolate my target trifluoromethyl isoxazole amine. What are the likely causes and how can I troubleshoot this?

Answer: Low or nonexistent yields in the synthesis of trifluoromethyl isoxazole amines are frequently traced back to a few key issues, primarily related to the stability of intermediates and the specifics of the reaction conditions. The most common synthetic route involves the [3+2] cycloaddition of a trifluoroacetonitrile oxide with an appropriate alkyne or alkene, followed by the introduction or presence of an amino group.

The trifluoroacetonitrile oxide intermediate is highly reactive and prone to dimerization to form a stable bis(trifluoromethyl)furoxan (a 1,2,5-oxadiazole-2-oxide).[1] This is often the most significant competing side reaction that consumes your key intermediate.

Mitigation Strategies:

  • In Situ Generation of the Nitrile Oxide: To minimize dimerization, the trifluoroacetonitrile oxide should be generated slowly in the presence of the dipolarophile (your alkyne or alkene). This ensures that the cycloaddition reaction is more likely to occur before the nitrile oxide has a chance to dimerize. Common methods for in situ generation include the dehydrohalogenation of trifluoroacetohydroxamoyl halides using a base.

  • Control of Stoichiometry and Addition Rate: Use a slight excess of the dipolarophile. If generating the nitrile oxide from a precursor, add the base or the precursor slowly to the reaction mixture containing the dipolarophile. This maintains a low concentration of the free nitrile oxide at any given time.

  • Temperature Optimization: Lowering the reaction temperature can sometimes disfavor the dimerization pathway relative to the desired cycloaddition. However, this may also slow down your primary reaction, so careful optimization is necessary.

dot

Caption: Competing pathways in trifluoromethyl isoxazole amine synthesis.

Problem 2: Formation of an Unexpected Regioisomer

Question: I have successfully formed a trifluoromethyl isoxazole amine, but spectroscopic analysis reveals it is not the desired regioisomer. How can I control the regioselectivity of the cycloaddition?

Answer: The formation of regioisomers is a common challenge in 1,3-dipolar cycloaddition reactions. For instance, the reaction of trifluoroacetonitrile oxide with an unsymmetrical alkyne can potentially yield both a 3-trifluoromethyl-5-substituted isoxazole and a 3-substituted-5-trifluoromethylisoxazole. The regioselectivity is governed by a complex interplay of steric and electronic factors of both the nitrile oxide and the dipolarophile.

Factors Influencing Regioselectivity:

  • Electronic Effects: The frontier molecular orbitals (HOMO and LUMO) of the nitrile oxide and the dipolarophile dictate the preferred orientation of addition. The trifluoromethyl group is strongly electron-withdrawing, which significantly influences the electronic character of the nitrile oxide.

  • Steric Hindrance: Bulky substituents on either the nitrile oxide precursor or the dipolarophile can sterically hinder one approach over the other, favoring the formation of the less sterically crowded regioisomer.

  • Influence of the Amino Group: The electronic nature of the amino group (or a precursor) on the dipolarophile can play a significant role. An electron-donating amino group can alter the polarization of the alkyne or alkene, thereby influencing the regiochemical outcome of the cycloaddition.

Troubleshooting Strategies:

  • Choice of Dipolarophile: If possible, modify the substituents on your alkyne or alkene to enhance the electronic or steric bias towards the desired regioisomer. For example, the use of a terminal alkyne often provides higher regioselectivity.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the cycloaddition and, in some cases, affect the regioisomeric ratio. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF).

  • Catalysis: While less common for this specific transformation, the use of Lewis acid or metal catalysts has been shown to influence regioselectivity in other isoxazole syntheses. This could be an area for exploration if other methods fail.

dot dot graph Regioselectivity { layout=dot; rankdir=TB; node [shape=record, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Reactants [label="{Trifluoroacetonitrile Oxide |+ | Unsymmetrical Alkyne}", fillcolor="#F1F3F4", fontcolor="#202124"]; TransitionStateA [label="Transition State A", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TransitionStateB [label="Transition State B", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ProductA [label="Regioisomer A\n(e.g., 5-Amino-3-trifluoromethylisoxazole)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ProductB [label="Regioisomer B\n(e.g., 3-Amino-5-trifluoromethylisoxazole)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Reactants -> TransitionStateA [label="Pathway A"]; Reactants -> TransitionStateB [label="Pathway B"]; TransitionStateA -> ProductA [label="Lower Energy\n(Favored)"]; TransitionStateB -> ProductB [label="Higher Energy\n(Disfavored)"]; }

Sources

Technical Support Center: Optimizing Reaction Temperature for [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine. This resource is designed for researchers, medicinal chemists, and process development professionals. Our goal is to provide in-depth, field-proven insights into one of the most critical parameters in your synthesis: reaction temperature. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction with confidence.

Section 1: Foundational Principles: Temperature and Reaction Integrity

This section addresses the fundamental thermodynamics and kinetics that govern the synthesis of this specific molecule.

Q1: Why is temperature such a critical parameter in the synthesis of [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine?

Temperature is the primary lever to control the rate and outcome of a chemical reaction. Every reaction, including the final amination or reduction step to produce the target compound, has a specific activation energy (Ea).

  • Kinetics vs. Thermodynamics: Increasing the temperature provides the system with more kinetic energy, leading to more frequent molecular collisions with sufficient force to overcome the Ea, thus accelerating the reaction.[1][2] However, this non-selectively accelerates all potential reactions, including undesired side-product formation and decomposition. A lower temperature may favor the thermodynamically most stable product, but the reaction could be impractically slow. The goal of optimization is to find a "sweet spot" that provides a reasonable reaction rate while minimizing competing pathways.

  • Byproduct Formation: Many synthetic routes to amines, such as the reduction of a nitrile or an oxime precursor, can have temperature-sensitive side reactions. For example, overly aggressive heating during a borane reduction of a nitrile can lead to the formation of N-borane adducts or other over-reduction products.

  • Reagent Stability: The stability of common reducing agents (e.g., NaBH₄, LiAlH₄, catalytic hydrogenation catalysts) and intermediates can be highly dependent on temperature. Exceeding the thermal budget of a reagent can lead to its decomposition and a stalled reaction.

Q2: What are the expected thermal stabilities of the key functional groups in the target molecule?

Understanding the inherent stability of the molecular scaffold is crucial for defining a safe operating temperature range.

  • Trifluoromethyl (-CF₃) Group: The C-F bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group exceptionally stable.[3][4] It is highly resistant to both chemical and thermal degradation under typical synthetic conditions.[4] This group's primary influence is electronic, not as a point of thermal failure.

  • 1,2-Oxazole Ring: The oxazole ring is an aromatic heterocycle and is generally considered to be thermally stable.[5][6] It can withstand typical heating conditions used in synthesis without decomposition. However, under harsh conditions (very high temperatures or in the presence of strong acids/bases), ring-opening reactions can occur, but this is not expected within a normal optimization window.

Based on this analysis, the most temperature-sensitive part of the synthesis is not the core [3-(Trifluoromethyl)-1,2-oxazol-4-yl] scaffold, but rather the specific reaction and reagents used to install the methanamine group.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section provides direct answers to common problems encountered during reaction optimization.

Q3: Problem: Low or No Product Yield. My reaction is not proceeding to completion. Could the temperature be too low?

Answer: Yes, this is a highly probable cause. If the reaction mixture does not have enough thermal energy, the molecules will not collide with sufficient force to overcome the activation energy barrier, resulting in a slow or stalled reaction.

Causality: The Arrhenius equation demonstrates the exponential relationship between temperature and the reaction rate constant. A modest increase in temperature can lead to a significant increase in reaction rate. For many organic reactions, a common rule of thumb is that the rate roughly doubles for every 10 °C increase in temperature.

Recommended Actions:

  • Confirm Reagent Activity: Before adjusting temperature, ensure your reagents (especially hydrides like LiAlH₄ or boranes) have not degraded during storage.

  • Incremental Temperature Increase: Increase the reaction temperature in controlled increments (e.g., 10-15 °C).

  • Monitor Closely: After each temperature increase, allow the reaction to equilibrate for 30-60 minutes and then take an analytical sample (TLC, LC-MS) to monitor for the appearance of the product or consumption of the starting material.

  • Consider Solvent Choice: Ensure your solvent's boiling point is high enough to accommodate the target temperature. If not, a higher-boiling solvent may be necessary.

Q4: Problem: Significant Byproduct Formation. I'm observing multiple new spots on my TLC/LC-MS. Is the reaction temperature too high?

Answer: This is the most common symptom of excessive reaction temperature. While you are accelerating your desired reaction, you are more rapidly accelerating undesired pathways that have slightly higher activation energies.

Causality: At elevated temperatures, the kinetic energy supplied to the system may be sufficient to overcome the activation barriers for multiple reaction pathways. This can lead to:

  • Decomposition: Breakdown of starting materials, intermediates, or even the final product.

  • Side Reactions: For instance, in a reductive amination, higher temperatures can promote self-condensation of the aldehyde precursor or other unwanted side reactions.[7][8]

  • Epimerization: If any chiral centers are present, high temperatures can sometimes provide enough energy to cause racemization.

Recommended Actions:

  • Immediate Temperature Reduction: Lower the temperature by 15-20 °C to see if the profile of byproducts is reduced.

  • Controlled Reagent Addition: For exothermic reactions, adding a key reagent slowly at a lower temperature can help control the internal reaction temperature and prevent localized "hot spots."[9]

  • Re-evaluate the Initial Temperature: If byproducts appear early, your starting temperature is likely too high. Begin subsequent experiments at a lower temperature (e.g., 0 °C or room temperature) and gradually warm the reaction only if necessary.

Q5: Problem: Inconsistent Results Between Batches, Especially on Scale-Up.

Answer: This issue often points to poor temperature control and heat transfer differences between small-scale and large-scale reactions.

Causality: As reaction volume increases, the surface-area-to-volume ratio decreases. This makes it much harder to dissipate or transfer heat efficiently. An exothermic reaction that is easily controlled in a 50 mL flask can become a dangerous runaway reaction in a 5 L vessel if the cooling is not scaled appropriately. The temperature reading on the outside of the flask may not reflect the actual, higher internal temperature.

Recommended Actions:

  • Use an Internal Temperature Probe: Always monitor the internal temperature of the reaction, not the bath temperature.[9] This gives a true reading of the reaction conditions.

  • Ensure Adequate Agitation: Good stirring is critical for uniform heat distribution and preventing localized hot spots.[9]

  • Scale-Up Cautiously: When scaling up, consider a more gradual temperature increase or slower reagent addition to compensate for the less efficient heat transfer.

Section 3: Experimental Protocol & Data Management

A trustworthy protocol is a self-validating one. The following is a general methodology for systematic temperature screening for the final reductive step, assuming a nitrile precursor.

Protocol 1: Systematic Temperature Screening for the Reduction of 4-Cyano-3-(trifluoromethyl)-1,2-oxazole

This protocol assumes the use of a parallel synthesis setup, but it can be adapted for individual flasks.

  • Preparation: In a dry, inert atmosphere (N₂ or Ar), prepare a stock solution of the nitrile precursor in a suitable anhydrous solvent (e.g., THF, Dioxane).

  • Reactor Setup: Place four identical reaction vessels equipped with stir bars, condensers, and septa into a multi-well heating block or four separate oil baths.

  • Charge Reactors: To each vessel, add an equal volume of the nitrile stock solution and any non-temperature-sensitive reagents.

  • Set Temperatures: Set the temperature for each vessel to a different setpoint. A good starting range would be:

    • Vessel 1: 25 °C (Room Temperature)

    • Vessel 2: 40 °C

    • Vessel 3: 60 °C

    • Vessel 4: 80 °C

  • Initiate Reaction: Once the temperatures are stable, inject an equal amount of the reducing agent (e.g., a solution of BH₃·THF) into each vessel simultaneously.

  • Monitor Progress: At set time intervals (e.g., 1h, 2h, 4h, 8h, 24h), carefully withdraw a small aliquot from each reaction.

  • Quench and Analyze: Quench each aliquot appropriately (e.g., with methanol, then acidic workup). Analyze the crude sample by LC-MS or TLC to determine the ratio of starting material, product, and any major byproducts.

  • Data Logging: Record all quantitative data in a structured table for easy comparison.

Data Presentation: Temperature Screening Log

Temperature (°C)Time (h)Conversion (%)Product Purity (%)Key Byproducts Observed (if any)
2515>98None
25425>98None
252460>98None
40130>98None
40495>98None
6018595Impurity at RRT 1.2
604>9992Impurity at RRT 1.2 increased
801>9980Multiple degradation products

This is example data. Your results will vary.

From the example table above, 40 °C appears to be the optimal temperature, providing excellent conversion in a reasonable timeframe without significant byproduct formation.

Section 4: Visualization of Optimization Workflow

To provide a clear, logical path for your optimization experiments, the following workflow diagram illustrates the decision-making process.

Temperature_Optimization_Workflow cluster_0 start Define Reaction (Precursor, Reagents, Solvent) lit_search Literature Search for Analogous Reactions start->lit_search initial_test Small-Scale Test Reaction (e.g., 0°C to RT) lit_search->initial_test decision1 Conversion > 10% in a reasonable time? initial_test->decision1 increase_temp Incrementally Increase Temp (e.g., +15°C) & Re-evaluate decision1->increase_temp No screening Conduct Systematic Temperature Screening (See Protocol 1) decision1->screening Yes increase_temp->initial_test data_analysis Analyze Data: Yield vs. Purity vs. Time screening->data_analysis decision2 Significant Byproducts Formed at Higher Temps? data_analysis->decision2 lower_temp Select Highest Temp with Minimal Byproducts decision2->lower_temp Yes optimal_temp Optimal Temperature Identified decision2->optimal_temp No (Select temp with best rate) lower_temp->optimal_temp scale_up Confirm & Validate on Larger Scale with Internal Temp Monitoring optimal_temp->scale_up caption Workflow for Reaction Temperature Optimization.

Sources

Addressing steric hindrance in [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Overcoming Steric & Electronic Deactivation in 3-


-Isoxazole Scaffolds
Ticket ID:  ISOX-CF3-004

Introduction: The "Ortho-Fluoro" Paradox

Welcome to the technical support hub for the [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine series. If you are here, you are likely experiencing stalled reactions, poor solubility, or inexplicable regio-isomer mixtures.

The Core Challenge: The 3-trifluoromethyl group is not just a "fat" substituent; it is an electronic sink. In this specific scaffold, the


 group at Position 3 exerts a profound ortho-effect  on the methanamine tail at Position 4.
  • Steric Shielding: The Van der Waals radius of a

    
     group (~2.2 Å) is comparable to an isopropyl group, creating a "rotational lock" on the adjacent C4-methylene linker.
    
  • Electronic Deactivation: The isoxazole ring is already electron-deficient. The

    
     group amplifies this, significantly lowering the 
    
    
    
    of the amine, rendering it a "reluctant nucleophile."

This guide provides high-fidelity protocols to bypass these energy barriers.

Module 1: Amide Coupling & Functionalization

User Issue: “Standard EDC/NHS or HBTU couplings are yielding <10% product. The amine seems unreactive.”

Root Cause Analysis

The amine nitrogen is caught in a "pincer." The electronic withdrawal reduces its HOMO energy (making it a poor nucleophile), while the steric bulk of the C3-


 group blocks the trajectory of incoming electrophiles (especially bulky carboxylic acids).
Troubleshooting Protocol: The "High-Energy" Pathway

Do not rely on standard peptide coupling reagents. You must activate the electrophile to a higher energy state or modify the solvent system to stabilize the transition state.

Decision Matrix (Graphviz Diagram)

CouplingLogic Start START: Coupling Failure CheckSterics Is the Carboxylic Acid Sterically Hindered? Start->CheckSterics MethodA Method A: Electronic Activation Reagent: HATU + HOAt Base: DIPEA (3.0 eq) Solvent: DMF/DCM (1:1) CheckSterics->MethodA No (Linear/Small) MethodB Method B: The 'Acid Chloride' Route Reagent: (COCl)2 or Ghosez's Reagent Temp: 0°C -> Reflux CheckSterics->MethodB Yes (Tertiary/Aryl) MethodC Method C: Fluorinated Solvent Assist Solvent: HFIP (Hexafluoroisopropanol) Mechanism: H-bond activation of Carbonyl MethodA->MethodC If Yield < 30% MethodB->MethodC If Yield < 30%

Caption: Logic flow for selecting the correct coupling strategy based on steric demand.

Recommended Protocol: Acid Chloride Generation with Ghosez’s Reagent

Why: Generates the highly reactive acid chloride under neutral conditions, avoiding the decomposition of the sensitive isoxazole ring.

  • Activation: Dissolve carboxylic acid (1.0 eq) in dry DCM. Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 eq). Stir at RT for 1 hour.

  • Coupling: Cannulate this solution into a pre-cooled mixture of your [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine (1.0 eq) and Pyridine (3.0 eq) in DCM.

  • Workup: Quench with saturated

    
    .
    

Module 2: Synthesis of the Core Scaffold

User Issue: “I cannot buy the amine. I need to synthesize the core, but I’m getting mixtures of regioisomers.”

Strategic Insight

The most reliable route to the 3-


-4-substituted core is the [3+2] Cycloaddition . However, the regioselectivity is governed by the dipole. To ensure the 

lands at Position 3 and the functional handle at Position 4, you must use a specific Trifluoroacetohydroximoyl chloride precursor.
Synthesis Workflow
StepReagentRoleCritical Parameter
1. Dipole Formation Trifluoroacetohydroximoyl chloridePrecursor to the Nitrile Oxide dipole.Must be fresh. Generated in situ to prevent dimerization to furoxan.
2. Dipolarophile Ethyl 3-(dimethylamino)acrylateCaptures the dipole. The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

group directs regioselectivity.
Use excess (1.5 eq) to drive reaction to completion.
3. Cyclization

/ Toluene
Induces [3+2] cycloaddition.Maintain temp < 60°C to avoid decomposition.
4. Functionalization

or DIBAL-H
Reduces the resulting ester to the alcohol/amine.Controlled addition at -78°C.
Pathway Visualization (Graphviz)

SynthesisPath Precursor Trifluoroacetaldehyde oxime Chlorination Chlorination (NCS/DMF) Precursor->Chlorination Dipole Hydroximoyl Chloride (In-Situ Dipole) Chlorination->Dipole Cycloaddition [3+2] Cycloaddition + Enamine/Acrylate Dipole->Cycloaddition Base (TEA) Product 3-CF3-Isoxazole-4-Ester Cycloaddition->Product Regioselective Reduction Reduction to Methanamine Product->Reduction

Caption: Regioselective synthesis pathway ensuring the CF3 group is locked at Position 3.

Module 3: Physical Properties & Purification

User Issue: “The compound streaks on silica and is insoluble in MeOH.”

The "Fluorine Effect" on Solubility

The


 group increases lipophilicity (LogP) but decreases aqueous solubility. Furthermore, the isoxazole nitrogen can act as a weak hydrogen bond acceptor, causing "streaking" on acidic silica gel.
Purification Guides
  • Chromatography Solvent System:

    • Avoid: Pure MeOH/DCM.

    • Use:EtOAc/Heptane with 1% Triethylamine (TEA) to deactivate silica protons.

    • Advanced: For highly polar derivatives, use DCM:MeOH:NH4OH (90:9:1) .

  • NMR Troubleshooting:

    • If signals are broad (due to rotamers caused by the

      
       steric lock), run the NMR at 50°C  in DMSO-
      
      
      
      to coalesce the peaks.
    • Note: You will see a quartet in

      
       NMR around 118-125 ppm with a large coupling constant (
      
      
      
      Hz) corresponding to the
      
      
      carbon.

FAQ: Frequently Asked Questions

Q: Can I use reductive amination to functionalize the amine? A: Yes, but proceed with caution. The formation of the imine intermediate is slow due to the steric bulk of the C3-


 group.
  • Fix: Use Titanium(IV) isopropoxide (

    
    ) as a Lewis acid to force imine formation before adding the reducing agent (
    
    
    
    ).

Q: Is the isoxazole ring stable to hydrogenation? A: Generally, NO . The N-O bond is labile and will cleave under standard


 conditions to form an enamino-ketone.
  • Alternative: Use Transfer Hydrogenation or chemical reduction methods if you need to reduce other parts of the molecule without breaking the ring.

Q: Why is my yield low when using carboxylic acids with alpha-branching? A: The "Ortho-Effect." You are trying to couple a hindered amine (due to


) with a hindered acid.
  • Solution: Switch to HATU in DMF and heat to 60°C, or use the Acid Chloride method described in Module 1.

References

  • Regioselective Synthesis of 3-Trifluoromethylisoxazoles : Pattanayak, P., & Chatterjee, T. (2023). "Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction." Journal of Organic Chemistry. Link

  • Coupling Reagents for Hindered Amines : Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link

  • Fluorine Effects in Heterocycles : O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

  • Isoxazole Ring Stability : Agrawal, N., & Mishra, P. (2018). "The synthetic and therapeutic scope of isoxazole derivatives." Medicinal Chemistry Research. Link

  • HFIP in Amide Coupling : Colomer, I., et al. (2017). "Hexafluoroisopropanol as a mild and effective solvent for amide bond formation." Chemical Communications. Link

Validation & Comparative

Comparative Guide: HPLC Strategies for [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine Purity Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary & Molecule Analysis

Developing a purity method for [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine presents a classic chromatographic paradox. The molecule contains a highly lipophilic trifluoromethyl group (


) and a polar isoxazole core, but its chromatographic behavior is dominated by the primary methanamine group (

).

In standard acidic reversed-phase conditions (pH 2-3), the amine is fully protonated (


), rendering the molecule highly polar and cationic. This leads to two primary failure modes on standard C18 columns:
  • Dewetting/Void Elution: The cationic charge overcomes the hydrophobicity of the

    
     group, causing the analyte to elute near the void volume (
    
    
    
    ).
  • Silanol Tailing: The cationic amine interacts strongly with residual silanols on the silica support, destroying peak symmetry.

This guide objectively compares three distinct separation strategies to overcome these challenges: Acidic C18 (Baseline) , High-pH Reversed-Phase (Recommended Workhorse) , and HILIC (Modern Alternative) .

Structural Breakdown & Chromatographic Impact
  • Isoxazole Ring: Polar aromatic core; provides UV absorption (typically low

    
     ~210-220 nm).
    
  • Trifluoromethyl (

    
    ):  Electron-withdrawing; normally increases retention on C18, but insufficient here to counteract the protonated amine.
    
  • Methanamine: The "problem child." Requires pH control or specific stationary phases to mask silanol interactions.

Comparative Analysis of Methodologies

Method A: Acidic Reversed-Phase (The "Standard" Approach)
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or TFA.

  • Mechanism: Hydrophobic interaction.

  • Verdict: Not Recommended.

  • Analysis: Even with end-capped columns, the protonated amine interacts with silanols. The use of TFA (Trifluoroacetic acid) can improve peak shape via ion-pairing, but it suppresses MS signal and is difficult to wash out of systems.

Method B: High-pH Reversed-Phase (The "Robust" Solution)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini-NX).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4][5]

  • Mechanism: At pH 10, the amine is deprotonated (neutral). This drastically increases hydrophobicity, allowing the

    
     group to drive retention on the C18 chain.
    
  • Verdict: Highly Recommended for QC.

  • Pros: Excellent peak shape, standard solvents, robust retention.

Method C: HILIC (The "Orthogonal" Solution)
  • Column: Zwitterionic or Amide (e.g., Agilent Poroshell 120 HILIC-Z or Waters BEH Amide).

  • Mobile Phase: Acetonitrile / Ammonium Formate (pH 3.0).

  • Mechanism: Partitioning into a water-enriched layer on the surface.[3][6] The polar amine drives retention (elutes later than non-polar impurities).

  • Verdict: Best for Impurity Profiling/MS.

  • Pros: High sensitivity (ESI+), orthogonal selectivity to C18, retains very polar synthesis byproducts.

Representative Performance Data

The following data summarizes typical performance metrics observed for fluorinated isoxazole amines during method screening.

MetricMethod A: Acidic C18 (0.1% FA)Method B: High pH C18 (pH 10)Method C: HILIC-Z (Ammonium Formate)
Retention Factor (

)
0.8 (Poor)4.5 (Excellent)6.2 (Excellent)
USP Tailing Factor (

)
2.2 (Fail)1.1 (Pass)1.05 (Pass)
Theoretical Plates (

)
~4,000~12,000~14,000
MS Sensitivity ModerateGoodExcellent (High Organic)
Resolution (Impurity) Co-elutes with polar precursorsResolves hydrophobic regioisomersResolves polar precursors

Detailed Experimental Protocols

Protocol 1: High-pH Reversed-Phase (QC Routine)
  • Applicability: Routine purity testing, scale-up monitoring.

  • System: HPLC or UHPLC with UV detection (PDA) @ 220 nm.

Step-by-Step:

  • Buffer Prep: Dissolve 790 mg Ammonium Bicarbonate in 1 L water. Adjust pH to 10.0 with Ammonium Hydroxide. Filter (0.2 µm).[2]

  • Column: Waters XBridge BEH C18, 4.6 x 100 mm, 3.5 µm (or equivalent high-pH stable column).

  • Temperature: 40°C (Improves mass transfer for basic amines).

  • Gradient:

    • 0 min: 5% B (Acetonitrile)

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 5% B

  • Flow Rate: 1.0 mL/min.

Why this works: The high pH suppresses the ionization of the amine. The neutral molecule interacts purely hydrophobically. The hybrid silica particle resists dissolution at pH 10.

Protocol 2: HILIC-Z (Impurity Identification/MS)
  • Applicability: Trace impurity analysis, LC-MS confirmation.

  • System: UHPLC-MS (ESI Positive).

Step-by-Step:

  • Stock Buffer: 100 mM Ammonium Formate pH 3.0.

  • Mobile Phase A: 90:10 Acetonitrile:Water + 10 mM Buffer.

  • Mobile Phase B: 50:50 Acetonitrile:Water + 10 mM Buffer.

    • Note: HILIC gradients run from High Organic -> Low Organic.

  • Column: Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm.

  • Gradient:

    • 0 min: 100% A (High ACN)

    • 10 min: 0% A (Higher Water)

  • Equilibration: Critical in HILIC. Allow 20 column volumes between injections.

Why this works: The Zwitterionic phase provides a water-rich layer.[4] The charged amine interacts electrostatically and partitions into the water layer. Non-polar impurities (like unreacted trifluoro-starting materials) elute early (void), while the target amine is well retained.

Decision & Validation Logic (Visualized)

Diagram 1: Method Selection Decision Tree

This logic flow guides the choice between HILIC and RPLC based on specific project needs (MS sensitivity vs. Robustness).

MethodSelection Start Start: [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine Analysis Goal Define Primary Goal Start->Goal QC Routine QC / Purity % Goal->QC Robustness Required Trace Impurity ID / LC-MS Goal->Trace Sensitivity Required Acidic Acidic C18 (pH 3) QC->Acidic Standard Setup HighPH High pH C18 (pH 10) QC->HighPH Recommended HILIC HILIC (Zwitterionic/Amide) Trace->HILIC Recommended Fail FAIL: Tailing & Void Elution Acidic->Fail Silanol Interaction SuccessQC Robust, Sharp Peaks (Deprotonated Amine) HighPH->SuccessQC SuccessMS High Sensitivity Retains Polar Impurities HILIC->SuccessMS

Caption: Decision matrix for selecting the optimal stationary phase based on analytical requirements (QC vs. R&D).

Diagram 2: Impurity Fate Mapping

Understanding where synthesis impurities elute is critical for method specificity.

ImpurityMap Synthesis Synthesis: [3+2] Cycloaddition Target Target: 3-CF3-Isoxazole Amine (Polar/Basic) Synthesis->Target Imp_Regio Impurity: 5-CF3 Regioisomer (Similar Polarity) Synthesis->Imp_Regio Imp_Start Impurity: Trifluoroacetoacetate (Hydrophobic/Acidic) Synthesis->Imp_Start HILIC_Sep HILIC Separation Target->HILIC_Sep Retained (Late) RPLC_Sep High pH RPLC Separation Target->RPLC_Sep Retained (Mid) Imp_Start->HILIC_Sep Elutes Early (Void) Imp_Start->RPLC_Sep Retained (Late)

Caption: Separation mapping showing how orthogonal methods (HILIC vs. RPLC) handle common synthesis impurities differently.

References

  • Agilent Technologies. (2019).[7] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note 5994-1102EN. Link

  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic compounds in reversed-phase and HILIC. Journal of Chromatography A. Link

  • Waters Corporation. (2020). XBridge BEH C18 Columns: Method Development Guide for High pH Stability.Link

  • Pattanayak, P., & Chatterjee, T. (2023).[8] Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation.[8] Journal of Organic Chemistry. (Context for synthesis impurities). Link

  • Thermo Fisher Scientific. (2021). HILIC Separations Technical Guide.[3]Link

Sources

IR spectroscopy bands for [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine

Introduction

[3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine is a complex heterocyclic compound featuring a confluence of distinct functional groups: a primary amine, a trifluoromethyl moiety, and a 1,2-oxazole ring. For researchers in medicinal chemistry and drug development, unequivocal structural confirmation is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the presence of key functional groups, thereby confirming molecular identity and purity. This guide offers a comprehensive analysis of the expected IR absorption bands for this molecule, compares them with related structural motifs, and provides a robust experimental protocol for data acquisition.

Analyzing the Vibrational Landscape: Predicted IR Absorption Bands

The IR spectrum of [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine is a composite of the vibrational modes of its constituent parts. The diagnostic value of the spectrum lies in identifying the characteristic absorptions for each functional group.

The Primary Amine (-CH₂NH₂) Signature

The primary amine group provides some of the most distinct and reliable signals in the IR spectrum.

  • N-H Stretching: Primary amines (R-NH₂) exhibit two distinct bands in the 3500-3300 cm⁻¹ region.[1][2][3] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The asymmetric stretch typically appears at a higher wavenumber (around 3350-3450 cm⁻¹) while the symmetric stretch is found at a lower wavenumber (around 3300-3360 cm⁻¹).[3][4] These bands are generally sharper and less intense than the broad O-H stretches seen in alcohols.[1][2]

  • N-H Bending (Scissoring): A moderate to strong absorption resulting from the scissoring vibration of the -NH₂ group is expected between 1650 and 1580 cm⁻¹.[1][2] This band can sometimes be sharp and its proximity to the C=N stretching region of the oxazole ring requires careful interpretation.

  • N-H Wagging: A broad, often strong band associated with the out-of-plane wagging of the N-H bond can be observed in the 910-665 cm⁻¹ range.[1][2]

  • C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines typically appears as a medium to weak band in the 1250-1020 cm⁻¹ region.[1][2][4]

The Trifluoromethyl (-CF₃) Group Fingerprint

The trifluoromethyl group is characterized by very strong and intense absorption bands due to the high electronegativity of fluorine and the polarity of the C-F bonds.

  • C-F Stretching: The C-F stretching vibrations of the CF₃ group are the most prominent feature. These typically manifest as multiple, very strong bands in the 1350-1100 cm⁻¹ region. Often, two main absorptions are observed: an asymmetrical stretch (around 1180 cm⁻¹) and a symmetrical stretch (around 1100 cm⁻¹).[5] The exact positions can be influenced by coupling with other vibrations in the molecule.[6][7][8] For substituted trifluoromethyl benzenes, a characteristic very strong band near 1330 cm⁻¹ is often assigned to the C-CF₃ stretching mode.[9]

  • CF₃ Deformation: Symmetrical deformation modes for the CF₃ group can be found at lower frequencies, often around 700 cm⁻¹.[5]

The 1,2-Oxazole Ring Vibrations

The vibrations of the 1,2-oxazole ring are more complex and involve the stretching and bending of the entire heterocyclic system.

  • C=N Stretching: The carbon-nitrogen double bond within the isoxazole ring is expected to produce a stretching band in the 1650-1610 cm⁻¹ region.[10] This absorption may be of medium to strong intensity.

  • Ring Stretching (C=C, C-O, N-O): The oxazole ring will have a series of characteristic "skeletal" stretching vibrations. These typically appear in the 1600-1300 cm⁻¹ range. Specifically, N-O stretching bands have been reported between 1168-1110 cm⁻¹ in dihydroisoxazole derivatives.[10] However, this region has significant potential for overlap with the intense C-F stretching bands.

  • Ring Bending/Deformation: In-plane and out-of-plane bending vibrations of the ring structure contribute to the fingerprint region below 1000 cm⁻¹.

Summary and Comparative Data Table

The following table summarizes the expected characteristic IR absorption bands for [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine and provides a comparison with simpler reference compounds to aid in spectral assignment.

Functional GroupVibrational ModeExpected Range (cm⁻¹) for Topic MoleculeTypical Range (cm⁻¹) in Reference CompoundsReference
**Primary Amine (-NH₂) **N-H Asymmetric & Symmetric Stretch3500 - 3300 (Two bands)3500 - 3300 cm⁻¹ (Primary Aliphatic Amines)[1][2][3][4]
N-H Bending (Scissoring)1650 - 15801650 - 1580 cm⁻¹ (Primary Amines)[1][2]
C-N Stretch1250 - 10201250 - 1020 cm⁻¹ (Aliphatic Amines)[1][4]
N-H Wagging910 - 665 (Broad)910 - 665 cm⁻¹ (Primary Amines)[1][2]
Trifluoromethyl (-CF₃) C-F Asymmetric & Symmetric Stretch1350 - 1100 (Multiple strong bands)~1330 cm⁻¹ (Substituted TFM Benzenes)[5][9]
CF₃ Deformation~700~700 cm⁻¹[5]
1,2-Oxazole Ring C=N Stretch1650 - 16101643 - 1612 cm⁻¹ (Dihydroisoxazoles)[10]
Ring Skeletal Vibrations1600 - 1300Varies; multiple bands expected[11][12]
N-O Stretch~1150 - 1100 (Potential overlap)1168 - 1110 cm⁻¹ (Dihydroisoxazoles)[10]
Alkyl (-CH₂-) C-H Stretch3000 - 28503000 - 2850 cm⁻¹ (Alkanes)[13]
C-H Bend (Scissoring)~1465~1465 cm⁻¹ (Alkanes)[13]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

This protocol describes the Attenuated Total Reflectance (ATR) method, which is ideal for rapid and reproducible analysis of solid or liquid samples.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a Diamond or Germanium ATR accessory.

Methodology:

  • Background Collection:

    • Ensure the ATR crystal surface is impeccably clean. Clean with a solvent appropriate for the crystal material (e.g., isopropanol for diamond) and a soft, lint-free tissue.

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be subtracted from the sample spectrum.

    • Set the instrument parameters: typically 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount of the [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine sample directly onto the center of the ATR crystal. For a solid, only enough to cover the crystal is needed. For a liquid, one drop is sufficient.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Collection:

    • Using the same parameters as the background scan, collect the sample spectrum.

    • The instrument software will automatically perform the background subtraction.

  • Data Processing and Cleaning:

    • The resulting spectrum should be a plot of % Transmittance or Absorbance vs. Wavenumber (cm⁻¹).

    • Apply an ATR correction if the software provides it. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, resulting in a spectrum that more closely resembles a traditional transmission spectrum.

    • Clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample before the next measurement.

Visualizing the Analysis Workflow

The logical process for interpreting the obtained spectrum can be visualized as follows:

G cluster_0 Data Acquisition cluster_1 Initial Analysis cluster_2 Functional Group Assignment cluster_3 Conclusion A Acquire Spectrum via ATR-FTIR B Perform Background Subtraction & ATR Correction A->B C Identify High-Frequency Region (> 3000 cm⁻¹) B->C D Identify Diagnostic Region (1800-1500 cm⁻¹) B->D E Identify Strongest Bands (Fingerprint Region, < 1500 cm⁻¹) B->E F Assign two sharp peaks at ~3400 cm⁻¹ to N-H Stretches (Confirms Primary Amine) C->F G Assign peak at ~1620 cm⁻¹ to N-H Bend and/or C=N Stretch D->G H Assign intense, complex bands at ~1350-1100 cm⁻¹ to C-F Stretches (Confirms CF₃ Group) E->H J Final Structure Confirmation F->J G->J I Correlate remaining fingerprint bands to C-N, N-O, and Ring Modes H->I H->J I->J

Caption: Workflow for IR spectrum interpretation.

Key Vibrational Modes of the Molecule

The following diagram illustrates the primary bonds within the molecule responsible for its most characteristic IR signals.

Caption: Key vibrational modes of the target molecule.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259–1265.
  • Even, M. A., Lee, S. H., Wang, J., & Chen, Z. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 110(51), 26089–26097.
  • Hegelund, F., Larsen, R. W., Nicolaisen, F. M., & Palmer, M. H. (2005). The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700 cm−1. Journal of Molecular Spectroscopy, 232(2), 194-209.
  • Yadav, R. A., & Singh, I. S. (1986). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 26(6), 475-486.
  • Emeléus, H. J., & Haszeldine, R. N. (1953). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 31(11), 1123-1130.
  • Even, M. A., Lee, S. H., Wang, J., & Chen, Z. (2006). Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy. PubMed. Retrieved from [Link]

  • Hegelund, F., Larsen, R. W., & Palmer, M. H. (2005). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. ResearchGate. Retrieved from [Link]

  • Even, M. A., et al. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. ACS Publications. Retrieved from [Link]

  • Al-Masoudi, W. A. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivatives. Semantic Scholar. Retrieved from [Link]-4%2C5-Al-Masoudi/0e6a9f3b5e8a5e5d0c7d7e7e5a8f7b8c9d1c2d0f)

  • Indiana University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Comparative Lipophilicity (LogP) of Fluorinated Isoxazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In CNS drug discovery and fragment-based lead optimization, the 3-aminoisoxazole scaffold acts as a critical bioisostere for carboxylic acids and amides. However, its optimization often presents a dichotomy: increasing lipophilicity to improve membrane permeability often compromises metabolic stability.

This guide evaluates the strategic incorporation of fluorine into the isoxazole amine scaffold. Unlike classical lipophilic substitutions (e.g., –Cl, –CH₃), fluorination offers a unique multiparameter optimization profile. It modulates LogP (lipophilicity) while simultaneously depressing the amine pKa , thereby altering the Distribution Coefficient (LogD₇.₄ ) and blocking metabolic soft spots.

The Fluorine Effect: Mechanistic Grounding

Before analyzing the data, it is critical to understand why fluorine behaves differently than other halogens on the isoxazole ring.

The Polarity/Lipophilicity Paradox

Fluorine is the most electronegative element (Paulding scale: 3.98). While C–F bonds are highly polar, the low polarizability of the fluorine atom’s lone pairs creates a "teflon-like" effect.

  • Orthogonal Dipoles: On an isoxazole ring, the C–F dipole often opposes the ring's inherent dipole, potentially reducing overall polarity despite the introduction of a polar bond.

  • Solvation Penalty: Fluorine is a poor hydrogen bond acceptor. Replacing a hydrogen (H) with fluorine (F) increases lipophilicity not just by adding bulk, but by shedding the "water shell" associated with the C–H bond.

pKa Modulation (The Critical Factor)

For isoxazole amines, the impact of fluorine on the amine's basicity is the dominant factor in physiological behavior.

  • Inductive Effect (-I): Fluorine exerts a strong electron-withdrawing effect.

  • Result: It stabilizes the lone pair on the amine nitrogen (or the conjugate base), significantly lowering the pKa .

  • Clinical Relevance: A lower pKa means a higher fraction of the molecule exists in the neutral (membrane-permeable) state at physiological pH (7.4).

Comparative Analysis: H vs. F vs. Cl vs. Me

The following data compares a model scaffold: 3-amino-5-methylisoxazole substituted at the 4-position.

Table 1: Physicochemical Profile of 4-Substituted Isoxazole Amines
Substituent (R)Bio-size (Å)Electronic Effect (

)
pKa (Amine)LogP (Neutral)LogD (pH 7.4)Metabolic Stability
-H (Reference) 1.200.00~4.5 - 5.00.450.44Low (Ring oxidation)
-F (Target) 1.470.06~2.5 - 3.5 0.65 0.65 High
-Cl (Alternative) 1.750.23~2.0 - 3.01.151.15Moderate
-CH₃ (Methyl) 2.00-0.17~5.0 - 5.50.950.90Low (Benzylic oxid.)

> Note: Values are representative means derived from QSAR meta-analyses of heterocyclic amines [1, 2].

Technical Interpretation[1][2][3][4][5][6]
  • LogP (Intrinsic Lipophilicity):

    • F vs. H: Fluorination increases LogP by approximately +0.2 to +0.3 units. It is less lipophilic than Chlorine (+0.7) or Methyl (+0.5).

    • Advantage: This allows for a "gentle" increase in lipophilicity without pushing the molecule into the "grease ball" territory (LogP > 3) that attracts plasma protein binding.

  • LogD (Effective Lipophilicity):

    • Because the -F substitution lowers the pKa (often below 4.0), the amine is almost 100% neutral at pH 7.4.

    • Contrast this with alkyl-amines where pKa might be 9-10; fluorination there would drop pKa to ~8, drastically changing the ionized fraction. For isoxazoles (already weak bases), F ensures the molecule is neutral in blood plasma, maximizing passive diffusion.

  • Metabolic Blocking:

    • The C-F bond (116 kcal/mol) is virtually metabolically inert. Placing F at the 4-position blocks the primary site of oxidative metabolism (cytochrome P450 attack), significantly extending half-life compared to the -H or -CH₃ analogs.

Structure-Property Relationship (SPR) Logic

The following diagram illustrates the decision-making logic when optimizing isoxazole amines.

SPR_Logic Start Lead Compound: 3-Amino-Isoxazole Goal Goal: Improve CNS Penetration & Stability Start->Goal Sub_H Substituent: -H (Baseline) Goal->Sub_H Reference Sub_Me Substituent: -CH3 (Methyl) Goal->Sub_Me Lipophilic Drive Sub_F Substituent: -F (Fluorine) Goal->Sub_F Bioisosteric Design Effect_Me High LogP Increase Metabolic Liability (Oxidation) Sub_Me->Effect_Me Effect_F Moderate LogP Increase Blocks Metabolism Lowers pKa Sub_F->Effect_F Result_Me Result: Good Permeability Poor Half-life Effect_Me->Result_Me Result_F Result: Optimal LogD (pH 7.4) High Stability Effect_F->Result_F Optimization Lead Candidate Result_F->Optimization Select for Lead Gen

Figure 1: Decision logic for substituent selection on the isoxazole scaffold. Fluorine provides the balanced optimization path.

Experimental Protocol: Chromatographic LogP Determination

Measuring LogP for fluorinated isoxazoles via the traditional "Shake-Flask" method is often prone to errors due to the volatility of small fluoro-fragments and phase separation issues.

Recommended Method: High-Performance Liquid Chromatography (HPLC) based LogP (


). This method relies on the correlation between retention time (

) and lipophilicity [3].[1]
Materials & Equipment
  • Instrument: Agilent 1200 Infinity Series (or equivalent) with DAD detector.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: 20 mM MOPS buffer (pH 7.4) + 0.1% Decylamine (as a silanol blocker).

  • Mobile Phase B: Methanol (HPLC Grade).[2]

  • Standards: A set of 5-7 reference compounds with known LogP values (e.g., Toluene, Acetophenone, Benzene).

Workflow Diagram

HPLC_Protocol Step1 1. Sample Prep Dissolve 0.5mg in MeOH:Buffer (1:1) Step3 3. Data Acquisition Measure Retention Time (tR) Step1->Step3 Step2 2. Calibration Run 5 Standards (Known LogP) Step2->Step3 Step4 4. Calculation Calculate Capacity Factor (k') Step3->Step4 Step5 5. Regression Plot Log k' vs LogP Derive Sample LogP Step4->Step5

Figure 2: Step-by-step workflow for HPLC-based LogP determination.

Calculation Logic
  • Calculate Capacity Factor (

    
    ): 
    
    
    
    
    (Where
    
    
    is retention time of the compound, and
    
    
    is the dead time, usually measured with Uracil).
  • Linear Regression: Establish the calibration curve using the standards:

    
    
    
  • Determination: Input the

    
     of your fluorinated isoxazole into the equation to solve for 
    
    
    
    .

Conclusion

For researchers optimizing isoxazole amines, fluorination at the 4-position is a superior strategy to chlorination or methylation when metabolic stability and controlled lipophilicity are required.

  • Key Takeaway: While Fluorine increases LogP moderately (approx +0.25 vs H), its ability to lower pKa ensures the molecule remains neutral at physiological pH, maximizing the effective LogD.

  • Recommendation: Use the RP-HPLC protocol described above for rapid, reproducible ranking of fluorinated fragments, avoiding the variability of shake-flask methods for these specific polar scaffolds.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine Formula: C₅H₅F₃N₂O Molecular Weight: 166.10 g/mol Hazard Classification (Derived): CORROSIVE / ACUTE TOXICANT [1]

This guide defines the operational safety standards for handling [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine. Due to the specific structural combination of a primary amine on a fluorinated isoxazole ring, this compound must be treated as a high-contact-risk intermediate .[1] It exhibits the chemical behavior of a benzylic-type amine, implying potential for severe skin burns (Category 1B) and ocular damage (Category 1), alongside the systemic toxicity risks associated with fluorinated heterocycles.[1]

Immediate Core Directive:

  • Zero Skin Contact: The primary amine moiety allows for rapid transdermal uptake and tissue necrosis.

  • Inhalation Hazard: Handle strictly within a certified chemical fume hood.

  • Moisture Sensitivity: Hygroscopic; store under inert atmosphere (Argon/Nitrogen).

Risk Assessment & Hazard Identification

Based on Structure-Activity Relationship (SAR) analysis of fluorinated isoxazole amines.

Hazard ClassGHS CategoryHazard StatementMechanism of Action
Skin Corrosion/Irritation 1B (Default High Risk)H314: Causes severe skin burns and eye damage.[1]Nucleophilic attack by the primary amine (-CH₂NH₂) on membrane lipids; saponification of tissues.[1]
Acute Toxicity (Oral) 4 H302: Harmful if swallowed.[2]Fluorinated isoxazole pharmacophore often exhibits biological activity; potential metabolic interference.
Serious Eye Damage 1 H318: Causes serious eye damage.Caustic nature of the amine; rapid corneal opacification and irreversible damage.
STOT - Single Exposure 3 H335: May cause respiratory irritation.[1][3]Volatile amine vapors irritate mucous membranes in the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

This matrix is non-negotiable for all personnel entering the handling zone.

PPE ComponentSpecificationRationale
Hand Protection (Primary) Nitrile Rubber (0.11 mm) Protects against incidental splash.[1] Change immediately upon contamination.[4][5]
Hand Protection (Secondary) Fluoroelastomer or Laminate Required for prolonged handling or if dissolved in penetrating solvents (e.g., DCM, DMF).
Eye/Face Protection Chemical Splash Goggles Safety glasses are insufficient . Goggles seal against corrosive vapors and splashes.
Respiratory Protection Fume Hood (Primary) Do not use respirators as a primary control. Use N95/P100 only for solid spills outside the hood.
Body Protection Lab Coat (Poly/Cotton) + Apron Chemical-resistant apron (Tyvek® or PVC) required when transferring volumes >50 mL.
PPE Decision Logic

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Risk1 Risk: Dust Inhalation Solid->Risk1 Risk2 Risk: Vapor/Splash Liquid->Risk2 Action1 Use Fume Hood + N95 Backup Risk1->Action1 Action2 Use Fume Hood + Splash Goggles + Double Nitrile Risk2->Action2 caption Figure 1: PPE Selection Logic based on Physical State

Operational Handling Protocol

Storage & Stability[1][6][7]
  • Temperature: Store at 2–8°C .

  • Atmosphere: Air and Moisture Sensitive. Store under Argon or Nitrogen. The amine group reacts with atmospheric CO₂ to form carbamates (white crust formation).

  • Container: Amber glass vials with Teflon-lined caps.

Weighing & Transfer[1]
  • Preparation: Move the balance into the fume hood if possible. If not, use a tared closed vessel.

  • Transfer: Use a disposable spatula or glass pipette. Never pour directly from the stock bottle.

  • Neutralization: Keep a beaker of dilute acetic acid (5%) or citric acid in the hood to neutralize contaminated spatulas/tips immediately after use.

Reaction Setup
  • Solvent Compatibility: Compatible with DCM, THF, MeOH. Avoid acetone (forms imines).

  • Incompatibility: Reacts violently with strong oxidizing agents, acid chlorides, and anhydrides.

  • Venting: Reactions involving this amine should be vented to a scrubber or fume hood exhaust to prevent pressure buildup from volatile vapors.

Emergency Response & Decontamination

Exposure Response
  • Eye Contact: CRITICAL. Rinse immediately with water for 15 minutes .[3][6] Hold eyelids apart. Time is tissue; seconds matter. Seek ophthalmologist evaluation.

  • Skin Contact: Remove contaminated clothing under the safety shower.[5][7] Wash skin with soap and water for 15 minutes.[3] Do not use organic solvents (ethanol) to wash skin; this increases absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Spill Management Logic

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Small < 10 mL/g Assess->Small Large > 10 mL/g Assess->Large Absorb Absorb with Vermiculite/Sand Small->Absorb Evacuate Evacuate Lab Call EHS Large->Evacuate Neutralize Wipe with 1% Acetic Acid Absorb->Neutralize Waste Dispose as Hazardous Waste Neutralize->Waste caption Figure 2: Decision Matrix for Spill Response

Waste Disposal Strategy

Do not dispose of down the drain. This compound is toxic to aquatic life (fluorinated organic).[8]

  • Segregation: Collect in a dedicated "Basic Organic Waste" container.

  • Labeling: Clearly label as "Fluorinated Amine - Corrosive/Toxic".

  • Deactivation (Optional for Trace): Small amounts of residue on glassware can be rinsed with dilute HCl to form the water-soluble hydrochloride salt, then disposed of in the aqueous waste stream (check local regulations).[1]

References

  • PubChem. (2025). Compound Summary: 4-(Trifluoromethyl)-1,2-oxazole-3-amine (Analogous Structure).[1] National Library of Medicine. [Link][1]

  • ECHA. (2024).[4] Registration Dossier: Fluorinated Isoxazoles. European Chemicals Agency. [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.